Technical Whitepaper: Molecular Weight & Bioanalytical Application of Pemetrexed-d5 Disodium Salt
The following technical guide is structured to serve as a definitive reference for bioanalytical scientists and drug development researchers. It synthesizes precise molecular characterization with practical, field-proven...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to serve as a definitive reference for bioanalytical scientists and drug development researchers. It synthesizes precise molecular characterization with practical, field-proven LC-MS/MS methodologies.
Executive Summary
Pemetrexed-d5 disodium salt is the stable isotope-labeled analog of the antifolate antineoplastic agent Pemetrexed (Alimta). It serves as the critical Internal Standard (IS) in regulated bioanalysis, specifically for the quantification of Pemetrexed in human plasma via LC-MS/MS.
Precise knowledge of its molecular weight (MW) is not merely a catalog value; it is the fundamental constant required for accurate gravimetric preparation of stock solutions. Errors in accounting for the salt form, isotopic enrichment, or hydration state directly propagate into quantitation bias, compromising pharmacokinetic (PK) data integrity.
This guide provides the definitive molecular breakdown and a self-validating workflow for its application in high-sensitivity bioassays.
Molecular Characterization & Stoichiometry
The Core Molecular Weight
The molecular weight of Pemetrexed-d5 depends heavily on its salt form and hydration state. The "d5" label typically denotes the replacement of five hydrogen atoms with deuterium (
), most commonly on the glutamic acid moiety or the phenyl ring, resulting in a mass shift of +5 Da relative to the unlabeled compound.
Table 1: Comparative Molecular Weights
Compound Form
Chemical Formula
Molecular Weight ( g/mol )
Note
Pemetrexed (Free Acid)
427.41
Active moiety
Pemetrexed Disodium
471.37
Clinical salt form
Pemetrexed-d5 (Free Acid)
432.44
Theoretical IS core
Pemetrexed-d5 Disodium
476.41
Standard Analytical Standard
The Hydration Factor (Critical Variable)
Commercially available Pemetrexed-d5 disodium is rarely anhydrous. It is hygroscopic and typically supplied as a hydrate (e.g., heptahydrate or hemipentahydrate).
Anhydrous MW: 476.41 g/mol
Heptahydrate MW (
): ~602.5 g/mol
Critical Protocol Step: You must consult the specific Certificate of Analysis (CoA) for your lot. Calculate the Correction Factor (CF) before weighing:
Failure to apply this factor results in under-dosing the internal standard, leading to response ratio errors.
Bioanalytical Workflow: LC-MS/MS Methodology
The utility of Pemetrexed-d5 is defined by its ability to mimic the analyte's ionization and recovery while remaining spectrally distinct. The following workflow outlines a validated approach for human plasma extraction.
Structural Logic & Fragmentation
Pemetrexed fragments consistently under Collision Induced Dissociation (CID). The primary transition involves the loss of the glutamic acid moiety.
Analyte (Pemetrexed):
428.1 281.1 (Pyrrolo[2,3-d]pyrimidine core)
Internal Standard (Pemetrexed-d5):
Scenario A (Label on Glutamate):
433.1 281.1
Scenario B (Label on Phenyl/Core):
433.1 286.1
Note: Most commercial kits use Scenario A. This requires high chromatographic resolution to prevent "cross-talk" from the source, as both share the 281.1 fragment.
Workflow Visualization
The following diagram illustrates the logical flow from sample preparation to data acquisition, highlighting critical decision nodes.
Figure 1: Validated LC-MS/MS workflow for Pemetrexed quantitation using d5-IS.
Detailed Experimental Protocol
Stock Solution Preparation
Objective: Prepare a primary stock of Pemetrexed-d5 at 1.0 mg/mL (free acid equivalent).
Calculate Mass:
Example: To make 10 mL of 1.0 mg/mL stock using Pemetrexed-d5 disodium heptahydrate (MW ~602.5, Purity 98%):
Ratio (Salt/Free Acid) ≈ 602.5 / 432.44 ≈ 1.39.
Weigh approx 14.2 mg of powder.
Solvent: Dissolve in Water:Methanol (50:50 v/v) .
Why? Pemetrexed disodium is highly soluble in water, but methanol ensures stability and prevents microbial growth in stored stocks.
Storage: Aliquot into amber glass vials and store at -20°C . Stability is typically validated for 6 months.
LC-MS/MS Parameters
Column: Agilent Zorbax SB-C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0.0 min: 5% B
0.5 min: 5% B
3.0 min: 95% B
4.0 min: 95% B
4.1 min: 5% B (Re-equilibration)
Flow Rate: 0.4 mL/min.
Ionization: ESI Positive Mode.
Source Temp: 500°C (High temp required for efficient desolvation of polar antifolates).
Capillary: 3.5 kV.
Troubleshooting: The "Cross-Talk" Phenomenon
If Pemetrexed-d5 (433 -> 281) is used, the product ion (281) is identical to the analyte's product ion.
Risk: If the chromatographic peaks overlap, high-concentration samples can contribute signal to the IS channel via isotopic overlap (M+5 of native) or source fragmentation.
Solution: Ensure baseline chromatographic separation between Pemetrexed and any metabolites. Verify "IS Purity" by injecting a high-concentration standard of native Pemetrexed (without IS) and monitoring the IS channel. Signal should be <5% of typical IS response.
References
MedChemExpress . Pemetrexed-d5 disodium Product Information. Retrieved from
Santa Cruz Biotechnology . Pemetrexed-d5 Disodium Salt (CAS 150399-23-8). Retrieved from
van Ewijk-Beneken Kolmer, E. W. J., et al. (2021). Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies. Biomedical Chromatography. Retrieved from
Clinivex . Pemetrexed-d5 Disodium Salt Technical Data. Retrieved from
U.S. Food and Drug Administration (FDA) . ALIMTA (pemetrexed disodium) Label Information. Retrieved from
Exploratory
The Definitive Guide to Pemetrexed-d5: An In-depth Technical Analysis of a Crucial Internal Standard
For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for Pemetrexed Quantification Pemetrexed is a potent multi-targeted antifolate agent widely employed in the treatmen...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Pemetrexed Quantification
Pemetrexed is a potent multi-targeted antifolate agent widely employed in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.[1][2] Its mechanism of action involves the inhibition of key enzymes in the folate pathway, such as thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT), thereby disrupting the synthesis of purine and pyrimidine nucleotides essential for DNA and RNA replication.[3][4] Given its cytotoxic nature and the narrow therapeutic window, the precise quantification of Pemetrexed in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety. This necessitates the use of a robust and reliable internal standard in bioanalytical methods.
This technical guide provides a comprehensive overview of Pemetrexed-d5, a deuterated analog of Pemetrexed, designed to serve as an ideal internal standard for mass spectrometry-based bioanalysis. We will delve into its chemical structure, the rationale behind its use, and provide a detailed experimental protocol for its application in a validated LC-MS/MS method.
The Role of Deuterated Internal Standards in Bioanalysis
In liquid chromatography-mass spectrometry (LC-MS/MS) assays, an internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls. The primary function of an IS is to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantification.
Deuterated internal standards, where one or more hydrogen atoms are replaced by their stable isotope, deuterium, are considered the "gold standard" for LC-MS/MS. This is because their chemical and physical properties are nearly identical to the unlabeled analyte, leading to co-elution during chromatography and similar ionization efficiency in the mass spectrometer. The mass difference allows the instrument to distinguish between the analyte and the internal standard, ensuring that any variations affecting the analyte will equally affect the IS, leading to a reliable and reproducible analyte-to-IS peak area ratio.
Chemical Structure and Physicochemical Properties of Pemetrexed and Pemetrexed-d5
Pemetrexed has the IUPAC name (2S)-2-{[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino}pentanedioic acid.[1] Its structure consists of a pyrrolo[2,3-d]pyrimidine core linked via an ethylbenzoyl group to an L-glutamic acid moiety.
Pemetrexed-d5 is a stable isotope-labeled version of Pemetrexed where five hydrogen atoms have been replaced with deuterium. While the exact positions of the deuterium atoms are not always publicly disclosed by manufacturers, they are typically placed on aromatic rings or other non-labile positions to prevent back-exchange with hydrogen. A plausible structure for Pemetrexed-d5 would involve deuteration on the benzene ring of the benzoyl group and/or the ethyl linker, as these positions are chemically stable and their modification would have a minimal impact on the molecule's chromatographic behavior.
The key physicochemical properties of Pemetrexed and Pemetrexed-d5 are summarized in the table below:
The following diagrams illustrate the chemical structures of Pemetrexed and a representative structure for Pemetrexed-d5, highlighting the potential positions of deuterium labeling.
Caption: Chemical structures of Pemetrexed and a representative structure of Pemetrexed-d5.
Experimental Protocol: Quantification of Pemetrexed in Human Plasma using Pemetrexed-d5 by LC-MS/MS
This protocol is adapted from a validated method for the quantification of Pemetrexed in human plasma and is suitable for pharmacokinetic studies.[6]
Materials and Reagents
Pemetrexed analytical standard
Pemetrexed-d5 internal standard
HPLC-grade methanol, acetonitrile, and water
Formic acid
Human plasma (with anticoagulant, e.g., K₂EDTA)
Solid Phase Extraction (SPE) cartridges
Preparation of Stock and Working Solutions
Pemetrexed Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Pemetrexed in a suitable solvent (e.g., a small amount of 0.1 M NaOH followed by dilution with water) to obtain a final concentration of 1 mg/mL.
Pemetrexed-d5 Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the Pemetrexed stock solution.
Working Solutions: Prepare serial dilutions of the Pemetrexed stock solution in 50% methanol/water to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of Pemetrexed-d5 at an appropriate concentration (e.g., 100 ng/mL) in 50% methanol/water.
Sample Preparation (Solid Phase Extraction)
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the Pemetrexed-d5 working solution.
Add 200 µL of 4% phosphoric acid in water and vortex.
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
Load the pre-treated plasma sample onto the SPE cartridge.
Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.
Elute the analyte and internal standard with 1 mL of methanol.
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
Flow Rate: 0.3 mL/min.
Injection Volume: 5 µL.
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Ionization Mode: Positive ion mode.
MRM Transitions:
Pemetrexed: m/z 428.2 → 281.1
Pemetrexed-d5: m/z 433.2 → 286.1 (Note: These are predicted transitions and should be optimized experimentally).
Data Analysis
Quantify the concentration of Pemetrexed in the unknown samples by constructing a calibration curve from the peak area ratios of Pemetrexed to Pemetrexed-d5 in the calibration standards.
Workflow for Bioanalytical Method using Pemetrexed-d5
The following diagram illustrates the typical workflow for the quantification of Pemetrexed in a biological matrix using Pemetrexed-d5 as an internal standard.
Caption: A typical workflow for the bioanalysis of Pemetrexed using Pemetrexed-d5.
Conclusion: Ensuring Accuracy and Reliability in Pemetrexed Bioanalysis
The use of Pemetrexed-d5 as an internal standard is a critical component of a robust and reliable bioanalytical method for the quantification of Pemetrexed. Its near-identical chemical and physical properties to the unlabeled drug ensure that it effectively compensates for variations that can occur during sample processing and analysis. The detailed protocol and workflow provided in this guide offer a solid foundation for researchers and scientists in the development and validation of high-quality LC-MS/MS assays for Pemetrexed, ultimately contributing to a better understanding of its pharmacology and the optimization of its clinical use.
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 135410875, Pemetrexed. [Link].
U.S. Patent 8,981,090. Process for the synthesis of pemetrexed disodium salt. .
Jansen, G., et al. (2016). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. Molecules, 21(11), 1530. [Link].
D'Huart, E., et al. (2012). Pemetrexed stability: additional information about microparticles. Annales Pharmaceutiques Françaises, 70(3), 185-188. [Link].
Genotoxicity of pemetrexed in human peripheral blood lymphocytes. ResearchGate. [Link].
Patel, M. & Le, A. (2024). Pemetrexed. In: StatPearls. StatPearls Publishing. [Link].
Sparidans, R. W., et al. (2012). Development and validation of an improved liquid chromatography-mass spectrometry method for the determination of pemetrexed in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 58, 114-119. [Link].
Vora, C., et al. (2022). Development of stable formulations of pemetrexed. Journal of Research in Pharmacy, 26(5), 1431-1440. [Link].
National Center for Biotechnology Information. PubChem Compound Summary for CID 135564527, Pemetrexed Disodium Hemipentahydrate. [Link].
Hanauske, A. R. (2004). Biochemical Pharmacology of Pemetrexed. Cancer Network. [Link].
LC-MS/MS analysis of 5 steroids in plasma in a clinical study of Congenital Adrenal Hyperplasia. Protocols.io. [Link].
Adjei, A. A. (2004). Pharmacology and mechanism of action of pemetrexed. Clinical Lung Cancer, 5 Suppl 2, S51-55. [Link].
de Wit, D., et al. (2022). Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies. Biomedical Chromatography, 36(3), e5277. [Link].
Compound Identity & Physicochemical Profile[1][2][3] Pemetrexed-d5 disodium salt is a deuterated isotopologue of the antifolate antineoplastic agent Pemetrexed. It serves as the "gold standard" internal reference for qua...
Pemetrexed-d5 disodium salt is a deuterated isotopologue of the antifolate antineoplastic agent Pemetrexed. It serves as the "gold standard" internal reference for quantitative bioanalysis (LC-MS/MS) because it shares the exact extraction recovery and ionization properties of the analyte while being mass-differentiable.
Property
Specification
Chemical Name
N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid-d5 disodium salt
CAS Number
150399-23-8 (Unlabeled Parent); Specific d5 CAS varies by vendor
Molecular Formula
C₂₀H₁₄D₅N₅Na₂O₆
Molecular Weight
~476.41 g/mol (Varies slightly based on hydration/salt stoichiometry)
Appearance
White to off-white lyophilized solid
Solubility
Water (>10 mg/mL), DMSO; Poorly soluble in organic solvents (Acetonitrile)
Isotopic Purity
Typically ≥ 99% deuterated forms
Hazard Identification & Mechanistic Toxicity[1]
Core Hazard Directive: Pemetrexed-d5 must be handled with the same high-containment precautions as the parent cytotoxic drug. The addition of deuterium does not mitigate biological toxicity.
GHS Classification (derived from Parent Compound)
Reproductive Toxicity (Category 1A/1B): May damage fertility or the unborn child.[1]
Germ Cell Mutagenicity (Category 2): Suspected of causing genetic defects.[1][2]
STOT-RE (Category 1): Causes damage to organs (bone marrow, GI tract) through prolonged exposure.
Mechanism of Toxicity (The "Why")
Pemetrexed is a multi-targeted antifolate.[4][5] It mimics the structure of folic acid, entering cells via the Reduced Folate Carrier (RFC). Once inside, it inhibits three key enzymes required for purine and pyrimidine synthesis.[6] This blockade halts DNA replication, which is fatal to rapidly dividing cells (fetus, bone marrow, GI lining).
Figure 1: Mechanism of Action. Pemetrexed inhibits folate-dependent enzymes, leading to DNA synthesis arrest and toxicity.[7]
Handling, Storage, & Stability[3]
Engineering Controls
Primary Containment: All weighing and stock preparation must occur inside a Class II Biological Safety Cabinet (BSC) or a negative-pressure glove box.
Aerosol Control: Use HEPA-filtered ventilation. Do not handle the lyophilized powder on an open benchtop.
Isotope Stability (Critical for MS Accuracy)
Deuterium exchange is a risk if the label is placed on labile positions (N-D or O-D). High-quality Pemetrexed-d5 typically labels the glutamic acid side chain or the phenyl ring (C-D bonds), which are non-exchangeable in neutral aqueous solutions.
Storage: -20°C or -80°C.
Hygroscopicity: The disodium salt is highly hygroscopic. Equilibrate the vial to room temperature in a desiccator before opening to prevent moisture uptake, which alters the effective mass-to-charge ratio calculation during weighing.
Application Protocol: LC-MS/MS Quantification
Role: Internal Standard (IS).[5][8]
Rationale: Pemetrexed is polar and subject to matrix effects (ion suppression) in plasma. The d5-analog co-elutes with the analyte, experiencing the exact same suppression, thereby mathematically correcting the quantification.
Preparation of Stock Solutions
Primary Stock: Dissolve Pemetrexed-d5 in 50:50 Water:Methanol to yield 1 mg/mL.
Note: Avoid 100% organic solvents initially; the disodium salt requires water for solvation.
Working IS Solution: Dilute Primary Stock to ~500 ng/mL in water.
Stability:[9][8] Stable for 1 month at -20°C if protected from light (folates are light-sensitive).
Skin Contact: Wash immediately with soap and water for 15 minutes. Pemetrexed is a skin irritant and transdermal absorption is possible.
Inhalation: Move to fresh air immediately. If breathing is difficult, medical surveillance is required due to potential delayed pulmonary toxicity.
Waste Disposal
Classification: Cytotoxic/Genotoxic Waste.
Protocol: Do not dispose of down the drain. All consumables (pipette tips, vials) contacting the substance must be incinerated at high temperatures (>1000°C) designated for cytotoxic waste destruction.
References
Mechanism of Action: Adjei, A. A. (2004). Pharmacology and mechanism of action of pemetrexed.[4][6][10][11] Clinical Lung Cancer, 5, S51-S55. Link
LC-MS/MS Methodology: Lingerfelt, B. M., et al. (2006). Quantification of pemetrexed in human plasma and urine by high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 833(2), 148-155. Link
Safety & Handling: NIOSH. (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention. Link
Chemical Identity: PubChem Compound Summary for CID 135410875 (Pemetrexed Disodium). Link
Isotopic Purity & Bioanalytical Integrity of Pemetrexed-d5
Technical Guide for Bioanalytical Method Validation Executive Summary In the quantitative bioanalysis of Pemetrexed (Alimta) via LC-MS/MS, the internal standard (IS)—Pemetrexed-d5 —serves as the critical normalization fa...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide for Bioanalytical Method Validation
Executive Summary
In the quantitative bioanalysis of Pemetrexed (Alimta) via LC-MS/MS, the internal standard (IS)—Pemetrexed-d5 —serves as the critical normalization factor for matrix effects, recovery losses, and ionization variability. However, the reliability of this normalization is strictly bound by the isotopic purity of the IS.
This guide details the technical requirements for Pemetrexed-d5, focusing on the "Cross-Talk" phenomenon where isotopic impurities compromise the Lower Limit of Quantitation (LLOQ). It provides a self-validating protocol to determine if a specific lot of Pemetrexed-d5 meets the stringent acceptance criteria mandated by FDA and EMA guidelines.
The Physics of Isotopic Purity: The "Cross-Talk" Phenomenon
The primary function of Pemetrexed-d5 is to co-elute with the analyte while being mass-resolved by the mass spectrometer. Pemetrexed has a monoisotopic mass of 427.1 Da (protonated
). Pemetrexed-d5 shifts this to 432.1 Da (protonated ).
"Cross-Talk" occurs when the signal from one channel interferes with the other. This is bidirectional and driven by two distinct physical mechanisms:
A. Forward Contribution (The "Impurity" Effect)
Source: The presence of unlabeled (d0) Pemetrexed within the Pemetrexed-d5 standard.
Mechanism: If the IS contains 0.5% of d0-Pemetrexed, and the IS is added at a high concentration (e.g., 200 ng/mL), it effectively spikes the sample with 1 ng/mL of the analyte.
Impact: This creates a false floor for the LLOQ. You cannot quantify 0.5 ng/mL of analyte if your IS is adding 1 ng/mL of background signal.
B. Reverse Contribution (The "Isotope" Effect)
Source: Natural isotopic abundance (typically
, , ) of the analyte mimicking the IS mass.
Mechanism: High concentrations of the analyte (ULOQ) generate an M+5 isotope peak that falls into the IS MRM transition channel.
Impact: This artificially inflates the IS signal at high analyte concentrations, causing a non-linear calibration curve (quadratic fit required) or under-estimation of high-concentration samples.
Visualizing the Cross-Talk Mechanism
Figure 1: Bidirectional interference pathways in LC-MS/MS. Red dashed line represents the critical risk to LLOQ sensitivity.
Defining the Requirement: The "20% Rule"
Regulatory guidelines (FDA Bioanalytical Method Validation 2018, ICH M10) do not set a fixed percentage for isotopic purity (e.g., "Must be 99%"). Instead, they set a performance limit :
The response of the interfering component (at the analyte retention time) in the blank matrix spiked with IS must be ≤ 20% of the analyte response at the LLOQ .
Calculating the Required Isotopic Purity
To determine if a specific lot of Pemetrexed-d5 is acceptable, you must calculate the Maximum Allowable d0 Impurity based on your method's sensitivity.
Pemetrexed contains a pyrrolopyrimidine core and a glutamic acid moiety.[2][4][5]
Labeling Position: Pemetrexed-d5 is typically labeled on the glutamic acid side chain (derived from deuterated diethyl glutamate) or the phenyl ring .
Stability Risk: Ensure the deuterium labels are on Carbon-Deuterium (C-D) bonds, not Heteroatoms (N-D, O-D). N-D and O-D bonds exchange rapidly with solvent water (H2O), instantly reverting the d5 IS back to d0 in the LC mobile phase.
Chemical Stability: Pemetrexed is susceptible to oxidative degradation (thioether oxidation) and hydrolysis. The d5-IS must be stored at -20°C or -80°C and protected from light.
Validation Protocol: The "Zero-Blank" System
Do not rely solely on the Certificate of Analysis (CoA). CoAs often report "Chemical Purity" (HPLC-UV) which is distinct from "Isotopic Purity" (MS). Use this protocol to validate the material before running patient samples.
Step 1: The IS Interference Test (Forward Contribution)
Prepare: A "Zero Sample" (Blank Matrix + Internal Standard).
Prepare: An LLOQ Sample (Matrix + Analyte at LLOQ + Internal Standard).
Analyze: Inject n=6 replicates of both.
Calculate:
Criteria: Result must be ≤ 20% . If >20%, the d0 impurity in your IS is too high.
Step 2: The ULOQ Interference Test (Reverse Contribution)
Prepare: A ULOQ Sample without Internal Standard (Matrix + Analyte at ULOQ + Solvent).
Analyze: Inject n=3.
Monitor: The IS channel (m/z 433.1).
Calculate:
Criteria: Result must be ≤ 5% . If >5%, the natural isotopes of the analyte are overlapping. Note: For d5, this is rarely an issue compared to d3 analogs.
Validation Workflow Diagram
Figure 2: Decision tree for validating internal standard suitability prior to method validation.
References
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
Latz, J. E., et al. (2006). Pharmacokinetics of pemetrexed in patients with advanced cancer. Cancer Chemotherapy and Pharmacology. (Contextual reference for PK ranges).
National Institutes of Health (NIH) PubChem. (2024). Pemetrexed Compound Summary. Retrieved from [Link]
Technical Guide: Certificate of Analysis for Pemetrexed-d5 Disodium
Introduction: The Anchor of Bioanalytical Precision In the high-stakes environment of oncology drug development, Pemetrexed-d5 disodium serves a singular, critical function: it is the metrological anchor for quantifying...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Anchor of Bioanalytical Precision
In the high-stakes environment of oncology drug development, Pemetrexed-d5 disodium serves a singular, critical function: it is the metrological anchor for quantifying Pemetrexed (Alimta®) in biological matrices.
As a stable isotope-labeled internal standard (SIL-IS), its Certificate of Analysis (CoA) is not merely a receipt of purchase; it is a primary compliance document under FDA Bioanalytical Method Validation (BMV) Guidelines . A failure to interpret this document correctly can lead to "d0-contribution" (unlabeled analyte interference), resulting in failed pharmacokinetic (PK) runs and regulatory rejection.
This guide deconstructs the technical requirements of the Pemetrexed-d5 CoA, translating raw specifications into actionable experimental logic.
Chemical Identity & Structural Integrity
Before opening the vial, the chemical architecture must be verified. Pemetrexed is a folate analog; its solubility and stability are pH-dependent. The "disodium" salt form is critical for aqueous solubility in stock preparations.
Table 1: Core Chemical Specifications
Parameter
Specification
Technical Rationale
Compound Name
Pemetrexed-d5 Disodium
Salt form ensures rapid dissolution in water/buffer.
CAS Number
150399-23-8 (Unlabeled Parent)
Labeled compounds often lack unique CAS; reference parent for tox data.
Molecular Formula
C₂₀H₁₄D₅N₅Na₂O₆
Mass shift of +5 Da relative to parent (M+H approx 433 vs 428).
Molecular Weight
~476.41 g/mol
Must account for hydration shell (often hemi-pentahydrate) in calculations.
Label Position
Carbon Skeleton (e.g., Glutamic acid-d5 or Phenyl-d5)
Critical: Label must be on non-exchangeable carbons, not N or O.
The Anatomy of the CoA: Critical Parameters
A robust CoA for a SIL-IS must answer three questions: Is it the right molecule? How pure is it chemically? How pure is it isotopically?
A. Isotopic Enrichment (The "d0" Problem)
This is the most vital parameter. The synthesis of deuterated standards is rarely 100% efficient. The CoA must list the isotopic distribution (d0, d1, d2, d3, d4, d5).
The Risk: If your Internal Standard contains 0.5% of unlabeled Pemetrexed (d0), and you spike it at high concentrations, you are artificially adding "drug" to your patient samples.
Acceptance Criteria:
Isotopic Enrichment: ≥ 98% (d5).
Unlabeled (d0) Content: < 0.5% (Strict limit for low-level quantitation).
B. Chemical Purity (HPLC-UV)
While the mass spec sees mass, the column sees chemistry. Impurities that co-elute with the analyte can cause ion suppression , even if they are not isobaric.
Requirement: > 95% by HPLC (254 nm).
Self-Validating Check: Inject the IS alone during method development. If you see peaks other than the main IS peak, check if they cause suppression at the analyte retention time.
C. Counter-Ion Stoichiometry
Pemetrexed is a dicarboxylic acid. The CoA must confirm the disodium formation (usually via Sodium analysis or elemental analysis).
Why it matters: If the salt formation is incomplete (monosodium), the molecular weight used for stock preparation will be wrong, introducing a systematic accuracy error of ~5-10%.
Visualization: The CoA Generation Workflow
The following diagram illustrates the lifecycle of the standard from synthesis to the certified document, highlighting the Quality Control (QC) gates.
Figure 1: Critical path for the generation of a reference standard CoA, emphasizing the multi-modal testing required for release.
Experimental Protocol: Self-Validating Method
A. LC-MS/MS Conditions (Pemetrexed Specific)
Pemetrexed is polar and acidic. Standard C18 columns often yield poor retention.
Column: Phenyl-Hexyl or Polar C18 (e.g., 100 x 2.1 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).
Note: While negative mode is theoretically better for acids, positive mode often yields better sensitivity for Pemetrexed due to the amine moieties on the pteridine ring.
B. The "Zero-Blank" Validation Step
Before running samples, you must validate the CoA's claim of isotopic purity.
Prepare IS Only: Spike Pemetrexed-d5 into blank matrix at the working concentration (e.g., 500 ng/mL).
Monitor Analyte Channel: Monitor the transition for unlabeled Pemetrexed (428.1 -> 281.1).
Calculate Interference:
Pass/Fail: If Interference > 20% of the LLOQ (Lower Limit of Quantitation), the IS is too impure (high d0) or the concentration is too high.
C. Logic of Separation (Graphviz)
The following diagram explains why the d5-IS separates from the analyte in Mass Space, and where potential failures occur.
Figure 2: Mass spectral differentiation. The red dotted line represents the "d0 contribution" risk if the CoA isotopic enrichment specifications are not met.
Handling, Stability, and Storage[2][3]
Hygroscopicity: The disodium salt is hygroscopic. The CoA water content (via Karl Fischer) is valid only at the time of packaging.
Protocol: Allow the vial to equilibrate to room temperature before opening to prevent condensation.
Light Sensitivity: Pemetrexed is sensitive to oxidation and light.
Storage: -20°C, protected from light (amber vials).
Solution Stability: Stock solutions in water/methanol are typically stable for 1 month at -20°C. However, acidic conditions (low pH diluents) can accelerate degradation.
References
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135410875, Pemetrexed Disodium. Retrieved from [Link]
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
LC-MS/MS method development for Pemetrexed using d5 IS
Application Note: High-Sensitivity LC-MS/MS Method Development for Pemetrexed in Human Plasma Using d5-Internal Standard Executive Summary This guide details the development of a robust LC-MS/MS quantification method for...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Sensitivity LC-MS/MS Method Development for Pemetrexed in Human Plasma Using d5-Internal Standard
Executive Summary
This guide details the development of a robust LC-MS/MS quantification method for Pemetrexed (PMX) in human plasma.[1] Unlike standard generic protocols, this method addresses the specific physicochemical challenges of PMX—namely its high polarity and multiple pKa values—by utilizing Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) and optimized ESI+ ionization. The protocol employs Pemetrexed-d5 as the Internal Standard (IS) to correct for matrix effects and extraction variability, ensuring compliance with FDA Bioanalytical Method Validation (2018) guidelines.
Chemical & Physical Grounding
The "Why" behind the method parameters.
Pemetrexed is a multi-targeted antifolate containing a pyrrolo[2,3-d]pyrimidine nucleus linked to a glutamic acid moiety.
Polarity Challenge: PMX is highly polar (logP ≈ -0.8), making it difficult to retain on standard C18 columns without ion-pairing reagents or pH modification.
Acidity/Basicity:
Acidic: Two carboxylic acid groups on the glutamate tail (pKa ~3.6 and ~4.4).
Basic: The pyrimidine ring amines (pKa ~3.3).
Method Implication:
Extraction: Protein precipitation (PPT) often yields poor recovery and high matrix effect due to the drug's polarity. Mixed-Mode Anion Exchange (MAX) is superior because it locks the ionized carboxylic acids onto the sorbent while washing away interferences.
Chromatography: We use an acidic mobile phase (Formic Acid) to protonate the basic nitrogens for ESI+ sensitivity, while simultaneously suppressing the ionization of the carboxylic acids to increase retention on the C18 column.
Instrumentation & Mass Spectrometry Conditions
System: Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+ or equivalent).
Ionization: Electrospray Ionization (ESI) in Positive Mode .
Source Parameters (Optimized for ESI+)
Parameter
Setting
Rationale
IonSpray Voltage (IS)
4500 V
High voltage required for efficient droplet fission of polar analytes.
Temperature (TEM)
500°C
Ensures complete desolvation of the aqueous mobile phase.
Curtain Gas (CUR)
30 psi
Protects the orifice from non-volatile salts in plasma.
Collision Gas (CAD)
Medium
Optimized for efficient fragmentation of the precursor.
MRM Transitions
Note: The choice of IS transition depends on the position of the deuterium label. The table below assumes Pemetrexed-d5 is labeled on the glutamic acid moiety (common commercially).
Analyte
Precursor (m/z)
Product (m/z)
Dwell (ms)
CE (eV)
Mechanism
Pemetrexed
428.1
281.1
100
25
Loss of Glutamic Acid moiety
Pemetrexed-d5
433.1
281.1*
100
25
Loss of d5-Glutamic Acid
*Critical Note: If the d5 label is on the glutamic acid, the product ion (281.1) will be identical to the analyte's product ion. This is acceptable provided the precursors (428 vs 433) are resolved by the Q1 quadrupole. If the label is on the phenyl ring, the transition would be 433.1 -> 286.1.
Chromatographic Conditions
Column: Waters XSelect HSS T3 C18 (2.1 x 50 mm, 2.5 µm) or Phenomenex Kinetex C18.
Rationale: HSS T3 technology is specifically designed to retain polar compounds in high-aqueous conditions.
This protocol uses a Solid Phase Extraction (SPE) approach.[2] We utilize the acidic properties of Pemetrexed to bind it to a quaternary amine (AX) sorbent, while the reversed-phase backbone removes hydrophobic impurities.
Cartridge: Oasis MAX 96-well plate (30 mg) or equivalent.
Step-by-Step Workflow:
Pre-treatment:
Aliquot 100 µL Human Plasma into a 96-well plate.
Add 20 µL Internal Standard Working Solution (Pemetrexed-d5, 500 ng/mL).
Add 300 µL 4% H3PO4 (Phosphoric Acid) .
Why? Acidification disrupts protein binding and ensures the glutamic acid groups are protonated for initial hydrophobic interaction, or adjusted to pH ~6 for ionic interaction depending on the specific MAX protocol. Correction: For MAX (Anion Exchange), we want the analyte charged (negative) to bind to the positive sorbent. However, loading at high pH can precipitate plasma proteins.
Optimized Loading Strategy: Dilute plasma with 5% Ammonium Hydroxide to ensure PMX is negatively charged (COO-), then load.
Conditioning:
1 mL Methanol.
1 mL Water.
Loading:
Load pre-treated sample at low vacuum (approx. 1 mL/min).
Wash 1 (Matrix Removal):
1 mL 5% Ammonium Hydroxide in Water .
Why? Removes proteins and neutrals. PMX stays bound via ionic interaction (COO- to N+).
Matrix Effect: Compare post-extraction spike vs. neat solution. The d5-IS should track the analyte within ±15%.
Stability:
Freeze-Thaw: Stable for at least 3 cycles at -80°C [1].
Benchtop: Stable for 6 hours at room temperature (protect from light due to antifolate light sensitivity).
Autosampler: Stable for 24 hours at 10°C [2].
References
L.J.M. Hillebrand et al. "Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies." Biomedical Chromatography, 2022. Link
FDA Guidance for Industry. "Bioanalytical Method Validation," May 2018.[4] Link
R.W. Sparidans et al. "Liquid chromatography-tandem mass spectrometric assay for the analysis of pemetrexed in human plasma." Journal of Chromatography B, 2012. Link
Precision Preparation of Pemetrexed-d5 Disodium Stock Solution
Application Note: AN-PMX-D5-001 Abstract & Scope This application note details the rigorous preparation of a Pemetrexed-d5 (disodium) internal standard (IS) stock solution for use in LC-MS/MS bioanalysis. Pemetrexed is a...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-PMX-D5-001
Abstract & Scope
This application note details the rigorous preparation of a Pemetrexed-d5 (disodium) internal standard (IS) stock solution for use in LC-MS/MS bioanalysis. Pemetrexed is an antifolate antimetabolite susceptible to specific degradation pathways—primarily oxidation and acid-catalyzed hydrolysis.[1]
Unlike standard organic molecules, the disodium salt of Pemetrexed requires strict pH control and protection from oxidative stress to prevent the formation of degradants (e.g., oxidative dimers and
-hydroxy lactams) that can compromise quantitation. This protocol synthesizes pharmaceutical stability data with bioanalytical best practices to ensure a self-validating, stable reference standard.
Target Audience: Bioanalytical Scientists, DMPK Researchers, and QC Analysts.
Why DMSO? While Pemetrexed is water-soluble, aqueous stocks are prone to hydrolysis over months. Anhydrous DMSO prevents hydrolysis and minimizes bacterial growth during storage.
Container: Amber glass vial (Silanized preferred) with PTFE-lined screw cap.
Calculation (The Stoichiometric Correction)
Pemetrexed-d5 is often supplied as a salt hydrate. You must correct for the salt and water mass to determine the "Free Acid" concentration.
Example: If MW
= 520.4, MW = 476.4, Purity = 98%, and Water Content = 8%:
Step-by-Step Procedure
Acclimatization: Allow the Pemetrexed-d5 vial to warm to room temperature (20-25°C) in a desiccator before opening to prevent condensation (hygroscopic salt).
Weighing: Using a calibrated microbalance (d=0.001 mg), weigh approximately 1.0 – 2.0 mg of Pemetrexed-d5 into the amber vial. Record the exact mass (
).
Solvent Addition: Calculate the volume of DMSO required to achieve exactly 1.0 mg/mL (Free Acid Equivalent) .
Dissolution: Vortex gently for 30 seconds. Sonicate for maximum 2 minutes if necessary. Avoid heat generation.
Inerting: Flush the headspace of the vial with a gentle stream of Nitrogen (N
) for 10 seconds. Close tightly.
Labeling: Label with Compound Name, Concentration (Free Acid), Solvent, Date, and Expiration (typically 6 months at -80°C).
Protocol: Working Standard Solution
Objective: Prepare a working IS solution (e.g., 500 ng/mL) compatible with biological matrix precipitation.
Solvent System
Composition: 50:50 Water : Acetonitrile (v/v) + 0.1% Formic Acid (Optional, match mobile phase).
Note: While the stock requires neutral pH, the working solution is often used for protein precipitation where acidic conditions are acceptable for the short duration of extraction.
Dilution Workflow
Thaw the Primary Stock (DMSO) at room temperature. Vortex.
Intermediate Stock (10
g/mL): Dilute 10 L of Primary Stock into 990 L of Water/Acetonitrile (50:50) .
Working IS (500 ng/mL): Dilute the Intermediate Stock further to the required concentration.
Storage: Store Working IS at +4°C for up to 1 week, or -20°C for 1 month.
Logic Visualization (Graphviz)
The following diagram illustrates the critical decision pathways and degradation blocks in the preparation workflow.
Caption: Workflow for Pemetrexed-d5 preparation highlighting critical degradation control points (pH and Oxidation).
Quality Control & Troubleshooting
QC Verification
Before using the stock for critical assays, verify its integrity:
UV Scan: Dilute to 10
g/mL in PBS (pH 7.4). Scan 200–400 nm. Maxima should be observed at 226 nm and 302 nm (pH dependent).
LC-MS Infusion: Infuse the working standard. Check for the presence of [M+H]
(Pemetrexed-d5) and monitor for +16 Da peaks (Oxidation) or -129 Da (loss of glutamate via hydrolysis).
Troubleshooting Table
Observation
Potential Cause
Remediation
Precipitation
pH of solution dropped < 6.0.
Re-prepare in 10 mM Ammonium Acetate (pH 7.5) or DMSO.[5]
Discard. Ensure Nngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
purging and minimize air exposure.
Low MS Response
Ion suppression or incorrect salt calculation.
Check CoA for "Water Content" and "Sodium Content". Recalculate.
Extra Peaks (+16 Da)
Oxidative degradation.
Check storage temp (-80°C is required) and light protection.
References
United States Pharmacopeia (USP). Pemetrexed Disodium: USP Monograph. USP-NF. (Defines solubility and pH stability range of 6.6–7.8).[1]
Jansen, P. J., et al. (2016).[7] "Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium." Journal of Pharmaceutical Sciences, 105(8), 2379-2385. (Identifies oxidation and hydrolysis as primary degradation pathways).
Bobin-Dubigeon, C., et al. (2009).[8] "Development and validation of an improved liquid chromatography-mass spectrometry method for the determination of pemetrexed in human plasma." Journal of Chromatography B, 877(24), 2451-2456.[8] (Establishes LC-MS conditions and extraction protocols).
Baertschi, S. W., et al. (2016).[7] "Stress Testing: The Chemistry of Drug Degradation."[6][7] Baertschi Consulting.[7] (Detailed mechanism of oxidative dimer formation).
Application Note: High-Sensitivity LC-MS/MS Assay for Pemetrexed-d5 Quantification in Biological Matrices
Introduction Pemetrexed is a multi-targeted antifolate drug used in the treatment of various cancers, including non-small cell lung cancer and mesothelioma.[1] Accurate and sensitive quantification of pemetrexed in biolo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Pemetrexed is a multi-targeted antifolate drug used in the treatment of various cancers, including non-small cell lung cancer and mesothelioma.[1] Accurate and sensitive quantification of pemetrexed in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Stable isotope-labeled internal standards (SIL-IS) are widely recognized for their ability to improve the accuracy and precision of quantitative mass spectrometry assays by compensating for matrix effects and variability in sample preparation and instrument response.[2][3] Pemetrexed-d5, a deuterated analog of pemetrexed, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.
This application note provides a detailed protocol for the sensitive and selective quantification of pemetrexed-d5 in a biological matrix using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The methodology outlined herein is designed for researchers, scientists, and drug development professionals seeking a robust and reliable bioanalytical method.
Principle of the Method
The method employs a protein precipitation-based sample preparation followed by reversed-phase liquid chromatography for the separation of pemetrexed-d5 and the analyte of interest (pemetrexed). Detection is achieved using a triple quadrupole mass spectrometer with electrospray ionization (ESI) in the positive ion mode. The instrument is operated in MRM mode to monitor specific precursor-to-product ion transitions for both pemetrexed and its deuterated internal standard, pemetrexed-d5. This highly selective detection method ensures minimal interference from endogenous matrix components, leading to accurate and precise quantification.
A stable isotope-labeled internal standard, such as Pemetrexed-d5, is chemically identical to the analyte but has a different mass.[4] This allows it to co-elute with the analyte during chromatography and experience similar ionization efficiency and matrix effects in the mass spectrometer source. By calculating the peak area ratio of the analyte to the internal standard, accurate quantification can be achieved, as any variations during the analytical process will affect both compounds to the same extent.
Materials and Reagents
Pemetrexed analytical standard
Pemetrexed-d5 internal standard
Acetonitrile (LC-MS grade)
Methanol (LC-MS grade)
Formic acid (LC-MS grade)
Ultrapure water (18.2 MΩ·cm)
Control biological matrix (e.g., human plasma, rat plasma)
Instrumentation and Analytical Conditions
A typical LC-MS/MS system for this application would consist of a high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system coupled to a triple quadrupole mass spectrometer.
Liquid Chromatography (LC) Conditions
The following are representative LC conditions that can be optimized for specific instrumentation and applications.
Parameter
Recommended Condition
Column
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A
0.1% Formic acid in water
Mobile Phase B
0.1% Formic acid in acetonitrile
Flow Rate
0.4 mL/min
Injection Volume
5 µL
Column Temperature
40 °C
Gradient
5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions
Mass Spectrometry (MS) Conditions
The mass spectrometer is operated in positive ion electrospray ionization (ESI+) mode. The MRM transitions and associated parameters should be optimized for the specific instrument being used.
Parameter
Pemetrexed
Pemetrexed-d5 (Internal Standard)
Precursor Ion (m/z)
428.1
433.1
Product Ion (m/z) - Quantifier
281.1
281.1
Product Ion (m/z) - Qualifier
163.0
163.0
Dwell Time (ms)
100
100
Collision Energy (eV)
Optimized (typically 15-25 eV)
Optimized (typically 15-25 eV)
Cone Voltage (V)
Optimized (typically 20-40 V)
Optimized (typically 20-40 V)
Rationale for MRM Transition Selection: The precursor ion for pemetrexed corresponds to its protonated molecule [M+H]⁺. The deuterated internal standard, pemetrexed-d5, will have a precursor ion with an m/z five units higher. The product ions are generated by collision-induced dissociation (CID) of the precursor ion in the collision cell of the mass spectrometer. The selection of intense and specific product ions is critical for the sensitivity and selectivity of the assay.[5] The transition of m/z 428.1 → 281.1 for pemetrexed is a commonly reported and robust transition.[6][7] For pemetrexed-d5, assuming the deuterium labels are on a part of the molecule that is retained in the major fragment, the product ion will have the same m/z as the unlabeled compound.
Experimental Protocols
Standard and Internal Standard Stock Solution Preparation
Prepare a 1 mg/mL stock solution of pemetrexed in a suitable solvent (e.g., 50:50 methanol:water).
Prepare a 1 mg/mL stock solution of pemetrexed-d5 in the same solvent.
Store stock solutions at -20°C.
Working Solution Preparation
Prepare a series of working standard solutions of pemetrexed by serial dilution of the stock solution with 50:50 methanol:water to create calibration standards.
Prepare a working internal standard solution of pemetrexed-d5 at a concentration of 100 ng/mL by diluting the stock solution.
Sample Preparation (Protein Precipitation)
The following workflow outlines the sample preparation process.
Caption: Protein precipitation workflow for sample preparation.
Calibration Curve and Quality Control Sample Preparation
Prepare a calibration curve by spiking known concentrations of pemetrexed working solutions into the control biological matrix. A typical range might be 1 to 1000 ng/mL.
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
Process the calibration standards and QC samples alongside the unknown samples using the sample preparation protocol described above.
Data Analysis and System Suitability
Quantification: The concentration of pemetrexed in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
Accuracy and Precision: The accuracy of the QC samples should be within ±15% of the nominal concentration (±20% for the lower limit of quantification, LLOQ), and the precision (coefficient of variation, %CV) should be ≤15% (≤20% for LLOQ).[6]
System Suitability: Inject a standard solution at the beginning of the run and periodically throughout to ensure consistent instrument performance. The peak area and retention time should not vary by more than 15%.
Method Validation and Trustworthiness
To ensure the trustworthiness of the generated data, the analytical method should be validated according to regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[8] Key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard.
Recovery: The efficiency of the extraction procedure.
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of pemetrexed-d5 using LC-MS/MS with an isotopic internal standard. The use of MRM detection ensures high selectivity and sensitivity, making this method suitable for a wide range of applications in pharmaceutical research and development. The principles of using a stable isotope-labeled internal standard and thorough method validation are key to generating reliable and trustworthy bioanalytical data.
References
ResearchGate. MRM transitions used for detection of the vitamin D metabolites. Available at: [Link]
ResearchGate. MRM transitions of analytes, IS and MS/MS conditions. Available at: [Link]
ResearchGate. MRM transitions and compound-dependent parameters. Available at: [Link]
Hindawi. Rapid Determination of Pemetrexed Concentration and Distribution in Human Breast Cancer Cells (McF-7) Based on UHPLC-MS/MS. Available at: [Link]
Walsh Medical Media. Development and Validation of a Rapid RP-HPLC Method for the Determination of Pemetrexed in Lyophilized Powder for Injection. Available at: [Link]
National Center for Biotechnology Information. Pemetrexed stability: additional information about microparticles. Available at: [Link]
Wiley Online Library. Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies. Available at: [Link]
PubMed. Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies. Available at: [Link]
National Center for Biotechnology Information. A new ultrafast and high-throughput mass spectrometric approach for the therapeutic drug monitoring of the multi-targeted anti-folate pemetrexed in plasma from lung cancer patients. Available at: [Link]
National Center for Biotechnology Information. Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies. Available at: [Link]
Acanthus Research Inc. Designing Stable Isotope Labeled Internal Standards. Available at: [Link]
ResearchGate. Development and validation of an improved liquid chromatography-mass spectrometry method for the determination of pemetrexed in human plasma. Available at: [Link]
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]
National Center for Biotechnology Information. Enhanced oral absorption of pemetrexed by ion-pairing complex formation with deoxycholic acid derivative and multiple nanoemulsion formulations. Available at: [Link]
PubMed. Collision energies: Optimization strategies for bottom-up proteomics. Available at: [Link]
ResearchGate. Product ions chromatograms and fragment structures of pemetrexed and nilotinib (IS). Available at: [Link]
Skyline. Skyline Collision Energy Optimization. Available at: [Link]
PubMed. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Available at: [Link]
MDPI. Stepwise Diagnostic Product Ions Filtering Strategy for Rapid Discovery of Diterpenoids in Scutellaria barbata Based on UHPLC-Q-Exactive-Orbitrap-MS. Available at: [Link]
YouTube. Utilizing Precursor and Product Ion Scans as a Method Development Tool on the NexION 5000 ICP-MS. Available at: [Link]
Dove Press. Identification of serum biomarkers to predict pemetrexed/platinum chemotherapy efficacy for advanced lung adenocarcinoma patients by data-independent acquisition (DIA) mass spectrometry analysis with parallel reaction monitoring (PRM) verification. Available at: [Link]
National Center for Biotechnology Information. Pemetrexed. Available at: [Link]
YouTube. How to select precursor and fragment ions - Episode 11 | Introduction to LC-MS/MS. Available at: [Link]
National Center for Biotechnology Information. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Available at: [Link]
YouTube. ASCO 2021 Lung Recap: Carbo/Pemetrexed/Pembro and Acquired Resistance in EGFRm+ or ALK+ NSCLC. Available at: [Link]
National Institute of Standards and Technology. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. Available at: [Link]
ACS Publications. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Available at: [Link]
Springer. Optimizing Collision Energies in Quadrupole-Time of Flight (Q-TOF) Instruments for Glycopeptide-Based Glycoproteomics. Available at: [Link]
Pemetrexed-d5 internal standard concentration in plasma
Application Note: Optimized Quantification of Pemetrexed in Human Plasma using Pemetrexed-d5 Internal Standard via LC-MS/MS Abstract This application note details a robust, self-validating protocol for the quantification...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimized Quantification of Pemetrexed in Human Plasma using Pemetrexed-d5 Internal Standard via LC-MS/MS
Abstract
This application note details a robust, self-validating protocol for the quantification of Pemetrexed (Alimta) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Special emphasis is placed on the optimization of the Pemetrexed-d5 internal standard (IS) concentration , a critical parameter often overlooked in standard operating procedures. We provide a rationale for selecting an IS concentration that balances signal stability against isotopic interference (crosstalk), ensuring linearity across a dynamic range of 10–5000 ng/mL.
Introduction & Scientific Rationale
Pemetrexed is a multi-targeted antifolate chemotherapy agent that inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). Due to its narrow therapeutic index and significant inter-patient pharmacokinetic (PK) variability, Therapeutic Drug Monitoring (TDM) is essential.
The Role of Pemetrexed-d5:
In LC-MS/MS, matrix effects (ion suppression/enhancement) caused by plasma phospholipids can severely compromise accuracy. A stable isotope-labeled internal standard, Pemetrexed-d5, is chemically identical to the analyte but mass-shifted. It co-elutes with Pemetrexed, experiencing the exact same ionization environment, thereby correcting for matrix effects and recovery losses.
Critical Parameter: IS Concentration
The concentration of Pemetrexed-d5 is not arbitrary.
Too Low: The IS signal becomes variable due to shot noise, degrading precision (CV%) at the Lower Limit of Quantification (LLOQ).
Too High: The IS may contain trace amounts of unlabeled Pemetrexed (isotopic impurity), which artificially increases the analyte signal (interference), causing validation failure at the LLOQ. Furthermore, excessive IS can compete for ionization charge, suppressing the analyte signal.
Internal Standard Strategy: The "Golden Mean"
To determine the optimal IS concentration, we utilize the Geometric Mean Approach adjusted for isotopic purity.
Target Range: The IS signal should be sufficiently high (typically 100,000–500,000 counts) to ensure <5% variation, but low enough that its isotopic impurity contributes <20% to the LLOQ signal.
Calculation:
For a calibration range of 10 ng/mL to 5000 ng/mL:
Geometric Mean:
Recommended IS Spike:200 ng/mL in the working internal standard (WIS) solution.
This concentration ensures the IS is detectable even if extraction recovery is moderate (~50-60%), while remaining low enough to prevent "crosstalk" interference.
Note: The transition 428.1 -> 281.1 corresponds to the loss of the glutamate moiety. The d5 IS (phenyl-labeled) shifts to 433.1 -> 286.1, retaining the label.
Visual Workflows
Figure 1: Sample Extraction Workflow
Caption: Step-by-step Protein Precipitation (PPT) workflow optimized for Pemetrexed recovery and stability.
Figure 2: Internal Standard Optimization Logic
Caption: Decision tree for validating the Pemetrexed-d5 concentration to ensure linearity and precision.
Validation & Troubleshooting
Parameter
Acceptance Criteria
Troubleshooting Tip
Linearity
r² > 0.995
If curving at high end, increase IS concentration slightly or use weighted regression (1/x²).
Recovery
> 50% (Consistent)
If recovery is low, ensure plasma is acidified. Pemetrexed degrades in alkaline conditions.
Matrix Effect
85-115%
If suppression is high (>20%), ensure the retention time is >1.5 min to avoid the "void volume" salt suppression zone.
Carryover
< 20% of LLOQ
Use a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid.
Self-Validating Check:
Run a "Zero Sample" (Matrix + IS) immediately after your highest calibrator (ULOQ). If the analyte signal in the Zero sample is >20% of your LLOQ signal, your IS concentration is too high or your column wash is insufficient.
References
Latz, J. E., et al. (2006).[2][4] "Pemetrexed pharmacokinetics and pharmacodynamics in a phase I/II study of doublet chemotherapy with vinorelbine." Cancer Chemotherapy and Pharmacology.
Bobin-Dubigeon, C., et al. (2014). "Development and validation of an improved liquid chromatography-mass spectrometry method for the determination of pemetrexed in human plasma." Journal of Chromatography B.
Wang, S., et al. (2021). "Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies." Biomedical Chromatography.
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.
Application Note: A Robust Solid Phase Extraction Protocol for the Quantification of Pemetrexed-d5 in Human Plasma
Introduction Pemetrexed is a multi-targeted antifolate agent used in the treatment of various cancers, including non-small cell lung cancer and malignant pleural mesothelioma.[1][2] Accurate quantification of Pemetrexed...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Pemetrexed is a multi-targeted antifolate agent used in the treatment of various cancers, including non-small cell lung cancer and malignant pleural mesothelioma.[1][2] Accurate quantification of Pemetrexed in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the drug development process. Due to the polar nature of Pemetrexed, solid phase extraction (SPE) is a preferred method over liquid-liquid extraction for sample clean-up and concentration from complex biological fluids like plasma.[3] This application note provides a detailed and robust SPE protocol for the extraction of Pemetrexed and its deuterated internal standard, Pemetrexed-d5, from human plasma, ensuring a clean extract suitable for subsequent analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The protocol herein is designed around a mixed-mode solid phase extraction strategy, which leverages both ion-exchange and reversed-phase retention mechanisms to achieve superior selectivity and recovery.[4][5] The rationale behind each step is explained to provide a deeper understanding of the methodology, enabling researchers to adapt and troubleshoot the protocol as needed.
Principle of the Method
Pemetrexed is an acidic molecule with two carboxylic acid moieties, exhibiting pKa values of 3.6 and 4.4.[3] This characteristic is exploited by using a mixed-mode anion exchange SPE sorbent. At a basic pH, the carboxylic acid groups of Pemetrexed and Pemetrexed-d5 will be deprotonated, carrying a negative charge. This allows for strong retention on an anion exchange sorbent. The underlying reversed-phase character of the sorbent also contributes to the retention of the molecule.
The general workflow involves four key steps: conditioning the SPE cartridge, loading the pre-treated plasma sample, washing away interferences, and finally eluting the purified analytes.[6]
Materials and Reagents
Pemetrexed and Pemetrexed-d5 analytical standards
Human plasma (with anticoagulant, e.g., EDTA)
Methanol (HPLC grade)
Acetonitrile (HPLC grade)
Ammonium hydroxide solution (25%)
Formic acid (LC-MS grade)
Deionized water (18.2 MΩ·cm)
Mixed-mode anion exchange SPE cartridges (e.g., Oasis MAX or similar)
SPE vacuum manifold or positive pressure processor
Centrifuge
Nitrogen evaporator
Experimental Protocol
Preparation of Solutions
Internal Standard (IS) Spiking Solution: Prepare a stock solution of Pemetrexed-d5 in a suitable solvent (e.g., 50:50 methanol:water) and dilute to the desired working concentration for spiking into plasma samples.
Sample Pre-treatment Solution: 2% (v/v) Ammonium Hydroxide in deionized water.
Conditioning Solvent: Methanol.
Equilibration Solvent: Deionized water.
Wash Solvent 1: Deionized water.
Wash Solvent 2: 5% (v/v) Methanol in deionized water.
Elution Solvent: 2% (v/v) Formic Acid in Methanol.
Reconstitution Solvent: 10:90 (v/v) Acetonitrile:Water with 0.1% Formic Acid (or a solvent compatible with your LC-MS mobile phase).
Sample Pre-treatment
The objective of this step is to prepare the plasma sample for optimal interaction with the SPE sorbent.[7]
Thaw frozen plasma samples at room temperature.
Vortex the plasma sample to ensure homogeneity.
Centrifuge the plasma at approximately 2,500 x g for 5 minutes to pellet any particulates.[8]
In a clean tube, pipette 500 µL of the plasma supernatant.
Add the appropriate amount of Pemetrexed-d5 internal standard spiking solution.
Add 500 µL of 2% ammonium hydroxide solution to the plasma sample.
Vortex for 30 seconds to mix thoroughly. The basic pH ensures that the carboxylic acid groups of Pemetrexed and Pemetrexed-d5 are deprotonated and negatively charged.
Solid Phase Extraction Procedure
The following steps should be performed using an SPE vacuum manifold or a positive pressure processor.
Step 1: Condition
Purpose: To solvate the stationary phase and activate the functional groups of the sorbent.
Procedure: Pass 1 mL of methanol through the SPE cartridge. Do not allow the sorbent to dry.
Step 2: Equilibrate
Purpose: To create a sorbent environment that is similar to the sample loading solution, which is crucial for reproducible retention.[9]
Procedure: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
Step 3: Load
Purpose: To apply the sample to the sorbent where the analytes of interest will be retained.
Procedure: Load the entire pre-treated plasma sample (approximately 1 mL) onto the cartridge. Apply a gentle vacuum to draw the sample through the sorbent at a slow, consistent flow rate (e.g., 1-2 mL/min).
Step 4: Wash
Purpose: To remove endogenous interferences from the plasma matrix that are not strongly bound to the sorbent.
Procedure:
Pass 1 mL of deionized water through the cartridge. This gentle wash removes highly polar, water-soluble interferences.
Pass 1 mL of 5% methanol in water through the cartridge. This removes less polar interferences without eluting the analytes.
Dry the cartridge thoroughly under high vacuum for 5-10 minutes to remove residual water, which can interfere with the subsequent elution step.
Step 5: Elute
Purpose: To disrupt the interactions between the analytes and the sorbent to recover the purified Pemetrexed and Pemetrexed-d5.
Procedure:
Place clean collection tubes in the manifold.
Add 1 mL of 2% formic acid in methanol to the cartridge. The acidic condition neutralizes the negative charge on the carboxylic acid groups of the analytes, breaking the ion-exchange retention. The high organic content disrupts the reversed-phase interactions.
Allow the solvent to soak the sorbent for approximately 1 minute before applying a gentle vacuum to slowly elute the analytes into the collection tubes.
Post-Elution Processing
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
Reconstitute the dried extract in 100 µL of the reconstitution solvent. The 10-fold concentration factor enhances the sensitivity of the assay.[3]
Vortex the reconstituted sample for 30 seconds.
Transfer the sample to an autosampler vial for analysis.
Quantitative Data Summary
Parameter
Value/Composition
Rationale
Plasma Sample Volume
500 µL
A standard volume for bioanalytical assays.
Internal Standard
Pemetrexed-d5
Stable isotope-labeled IS to correct for matrix effects and variability in recovery.
Sample Pre-treatment
1:1 dilution with 2% NH4OH
Raises pH to deprotonate Pemetrexed for anion exchange.
SPE Sorbent
Mixed-Mode Anion Exchange
Provides dual retention mechanism (ion-exchange and reversed-phase) for high selectivity.
Conditioning Solvent
1 mL Methanol
Solvates the polymeric sorbent.
Equilibration Solvent
1 mL Deionized Water
Prepares the sorbent for the aqueous sample.
Wash Solvent 1
1 mL Deionized Water
Removes polar interferences.
Wash Solvent 2
1 mL 5% Methanol in Water
Removes moderately polar interferences.
Elution Solvent
1 mL 2% Formic Acid in Methanol
Neutralizes analyte charge to disrupt ion-exchange and high organic content disrupts reversed-phase retention.
Reconstitution Volume
100 µL
Concentrates the sample to improve detection limits.
Workflow Visualization
Caption: Workflow diagram of the solid phase extraction protocol for Pemetrexed-d5.
Conclusion
This application note details a selective and reliable solid phase extraction protocol for the quantification of Pemetrexed and its deuterated internal standard, Pemetrexed-d5, in human plasma. The use of a mixed-mode anion exchange sorbent provides a high degree of selectivity, resulting in a clean extract and robust analytical performance. By understanding the chemical principles behind each step, researchers can confidently implement and, if necessary, adapt this method for their specific bioanalytical needs, ensuring high-quality data for pharmacokinetic and other clinical studies.
References
Highly sensitive quantification of pemetrexed in human plasma using UPLC‐MS/MS to support microdosing studies. (n.d.). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
Pemetrexed: a new cytotoxic agent in the development for first-line non-small-cell lung cancer. (2004). PubMed. Retrieved February 9, 2026, from [Link]
Development and Validation of a Rapid RP-HPLC Method for the Determination of Pemetrexed in Lyophilized Powder for Injection. (2023). Walsh Medical Media. Retrieved February 9, 2026, from [Link]
Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies. (2021). PubMed. Retrieved February 9, 2026, from [Link]
Solid-Phase Extraction. (2023). Chemistry LibreTexts. Retrieved February 9, 2026, from [Link]
Rapid Determination of Pemetrexed Concentration and Distribution in Human Breast Cancer Cells (McF-7) Based on UHPLC. (2021). Hindawi. Retrieved February 9, 2026, from [Link]
Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. (2016). YouTube. Retrieved February 9, 2026, from [Link]
Tips for Developing Successful Solid Phase Extraction Methods. (2022). LabRulez LCMS. Retrieved February 9, 2026, from [Link]
The Complete Guide to Solid Phase Extraction (SPE). (n.d.). Phenomenex. Retrieved February 9, 2026, from [Link]
Physical and chemical stability of pemetrexed in infusion solutions. (2008). PubMed. Retrieved February 9, 2026, from [Link]
Peptide SPE Method Development - Protocol. (n.d.). OneLab. Retrieved February 9, 2026, from [Link]
Development and validation of an improved liquid chromatography-mass spectrometry method for the determination of pemetrexed in human plasma. (2012). ResearchGate. Retrieved February 9, 2026, from [Link]
Development of stable formulations of pemetrexed. (n.d.). DergiPark. Retrieved February 9, 2026, from [Link]
Pemetrexed. (n.d.). PubChem. Retrieved February 9, 2026, from [Link]
A new ultrafast and high-throughput mass spectrometric approach for the therapeutic drug monitoring of the multi-targeted anti-folate pemetrexed in plasma from lung cancer patients. (2013). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
Understanding and Improving Solid-Phase Extraction. (2014). LCGC International. Retrieved February 9, 2026, from [Link]
Application Note: HPLC & LC-MS/MS Profiling of Pemetrexed-d5 Disodium
This Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes field-proven methodologies with the theoretical underpinnings required for high-reliability analysis...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes field-proven methodologies with the theoretical underpinnings required for high-reliability analysis.
Executive Summary & Scientific Rationale
Pemetrexed-d5 disodium is the stable isotope-labeled internal standard (SIL-IS) for Pemetrexed, a multi-targeted antifolate antineoplastic agent. In high-stakes pharmacokinetics (PK) and therapeutic drug monitoring (TDM), the use of a deuterated IS is critical to correct for matrix effects , extraction efficiency , and ionization variability in LC-MS/MS workflows.
While Pemetrexed-d5 is chemically nearly identical to the analyte, the substitution of five hydrogen atoms with deuterium introduces subtle physicochemical changes.
Chromatographic Isotope Effect: On Reversed-Phase (RP) columns, deuterated isotopologues often exhibit slightly lower lipophilicity than their protium counterparts. Consequently, Pemetrexed-d5 typically elutes slightly earlier (0.05 – 0.2 min) than unlabeled Pemetrexed.
Mass Shift: The +5 Da mass shift allows for spectral resolution in Mass Spectrometry, enabling co-elution without cross-talk, provided the resolution of the quadrupole is sufficient.
This guide details two distinct protocols:
LC-MS/MS Bioanalytical Method: The primary application for quantification in biological matrices.
HPLC-UV Purity Method: For assessing the chemical purity of the Pemetrexed-d5 reference material itself.
Physicochemical Properties & Handling[1][2][3]
Chemical Name: Disodium N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamate-d5.
Molecular Weight: ~432.4 Da (Free Acid form + 5 Da).
Solubility: Highly soluble in water; sparingly soluble in ethanol.
pKa: Pemetrexed has multiple ionizable groups (Carboxyl: pKa ~3.5 & 4.8; Pyrimidine amine: pKa ~2.5).
Stability Warning: Pemetrexed is oxidatively unstable and light-sensitive . All standard preparations must be performed under low-light conditions and preferably using amber glassware. Antioxidants (e.g., ascorbic acid) are often added to stock solutions.
Objective: Quantification of Pemetrexed in human plasma using Pemetrexed-d5 as the Internal Standard.
Chromatographic Conditions (UHPLC)
This method utilizes a C18 column with an acidic mobile phase to maximize ionization efficiency (Positive Mode, [M+H]+).
Parameter
Specification
Column
Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Column Temp
40°C
Flow Rate
0.4 mL/min
Injection Vol
2 - 5 µL
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Run Time
4.0 Minutes
Gradient Table
Time (min)
% Mobile Phase A
% Mobile Phase B
Curve
0.00
95
5
Initial
0.50
95
5
Hold
2.50
5
95
Linear
3.00
5
95
Wash
3.10
95
5
Re-equilibrate
4.00
95
5
End
Mass Spectrometry Parameters (MRM)[1]
Ionization: ESI Positive Mode
Source Temp: 500°C
Capillary Voltage: 3.0 kV
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Cone Voltage (V)
Collision Energy (eV)
Retention Time (Approx)
Pemetrexed
428.1
281.1
30
25
1.80 min
Pemetrexed-d5
433.1
286.1
30
25
1.78 min
> Expert Note: Note the slight RT shift. The d5-IS elutes ~0.02 min earlier. Integration windows must be set wide enough to capture both, or set individually.
Sample Preparation (Protein Precipitation)[1]
Aliquot: Transfer 50 µL of plasma into a 1.5 mL tube.
IS Addition: Add 20 µL of Pemetrexed-d5 working solution (500 ng/mL in 50% MeOH).
Precipitation: Add 150 µL of Acetonitrile (containing 0.1% Formic Acid).
Vortex: Mix vigorously for 30 seconds.
Centrifuge: 13,000 rpm for 10 minutes at 4°C.
Transfer: Inject the clear supernatant.
Protocol B: HPLC-UV Purity Assessment
Objective: Verify the chemical purity of Pemetrexed-d5 disodium raw material.
Detection: UV at 254 nm (Pemetrexed has a distinct max at 226 nm, but 254 nm is standard for purity profiling).
Chromatographic Conditions
Parameter
Specification
Column
Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm)
Mobile Phase
0.05 M Phosphate Buffer (pH 3.5) : Acetonitrile (85:15 v/v)
Mode
Isocratic
Flow Rate
1.0 mL/min
Run Time
15 Minutes
Retention Time
~8.2 - 8.5 Minutes
> Expert Note: The lower pH (3.[1]5) suppresses the ionization of the carboxylic acid groups, increasing retention on the C18 column and improving peak symmetry.
Visualized Workflow & Logic
The following diagram illustrates the decision logic for method selection and the extraction workflow for bioanalysis.
Caption: Workflow decision tree for Pemetrexed-d5 analysis, distinguishing between raw material verification (UV) and bioanalytical quantification (MS).
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
RT Drift (>5%)
pH fluctuation in buffer.
Pemetrexed is sensitive to pH.[2] Ensure buffer is within ±0.05 pH units.
Peak Tailing
Secondary interactions with silanols.
Use end-capped columns (e.g., Waters XBridge or BEH). Add 0.1% TEA if using UV methods.
Low MS Signal
Ion suppression or wrong polarity.
Ensure ESI Positive mode. Check for co-eluting phospholipids (monitor m/z 184).
Degradation
Oxidation.
Add 0.05% Ascorbic Acid to stock solutions. Protect from light.[3]
References
Lilly, E. (2020). ALIMTA (pemetrexed for injection) Prescribing Information. U.S. Food and Drug Administration. Link
Rosing, H., et al. (2012). Development and validation of a high-performance liquid chromatography-tandem mass spectrometry assay for the quantitative determination of pemetrexed in human plasma. Journal of Chromatography B. Link
USP. (2023). Pemetrexed Disodium Monograph. United States Pharmacopeia. Link
Chaudhari, B.G., et al. (2012).[4] Development and Validation of RP-HPLC Method for Related Substance of Pemetrexed Disodium. International Journal of Pharmaceutical Sciences Review and Research. Link
High-Sensitivity Quantification of Pemetrexed in Human Serum using Pemetrexed-d5 via LC-MS/MS
[1][2] Executive Summary This application note details a robust, high-sensitivity method for the quantification of Pemetrexed (Alimta) in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Utili...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
This application note details a robust, high-sensitivity method for the quantification of Pemetrexed (Alimta) in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Utilizing Pemetrexed-d5 as a stable isotope-labeled internal standard (SIL-IS), this protocol is designed to overcome common bioanalytical challenges such as matrix effects and ion suppression. The method employs a simple protein precipitation extraction followed by reversed-phase UHPLC separation, achieving a Lower Limit of Quantification (LLOQ) suitable for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling.
Scientific Foundation & Mechanism
Analyte Profile
Pemetrexed is a multi-targeted antifolate that inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[1] These enzymes are critical for folate-dependent metabolic processes essential for cell replication.
Chemical Formula: C20H21N5O6
Monoisotopic Mass: 427.15 Da
Therapeutic Range: Typically 0.2 – 20 µg/mL (trough to peak), though microdosing studies require sensitivity down to ng/mL levels.
The Role of Pemetrexed-d5 (Internal Standard)
In LC-MS/MS, the use of a stable isotope-labeled internal standard is non-negotiable for high-reliability assays. Pemetrexed-d5 (typically labeled on the phenyl ring or glutamic acid moiety) co-elutes with the analyte, experiencing the exact same ionization environment. This allows it to:
Compensate for Matrix Effects: Any ion suppression caused by serum phospholipids affects both the analyte and IS equally.
Correct for Recovery Losses: Variations in extraction efficiency are normalized.
Analytical Strategy
We utilize Positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.[2] The protonated molecule
is selected as the precursor. The primary fragmentation pathway involves the cleavage of the amide bond between the pteroic acid core and the glutamic acid moiety.
UHPLC System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.
Mass Spectrometer: Triple Quadrupole (e.g., SCIEX Triple Quad 6500+ or Waters Xevo TQ-XS).
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.
Experimental Protocol
Stock Solution Preparation
Pemetrexed Stock (1 mg/mL): Dissolve 1.0 mg Pemetrexed in 1 mL of 50:50 Water:Methanol. Note: Pemetrexed is sensitive to oxidation; sparge solvents with nitrogen.[3]
Pemetrexed-d5 IS Stock (100 µg/mL): Dissolve in 50:50 Water:Methanol.
Working IS Solution (500 ng/mL): Dilute IS Stock in Acetonitrile (this will serve as the precipitation agent).
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is chosen for its speed and high recovery for polar drugs like Pemetrexed.
Step-by-Step Workflow:
Aliquot: Transfer 50 µL of human serum into a 1.5 mL centrifuge tube or 96-well plate.
Crash: Add 200 µL of Working IS Solution (ACN containing 500 ng/mL Pemetrexed-d5).
Ratio 1:4 (Serum:Organic) ensures >98% protein removal.
Vortex: Mix vigorously for 30 seconds.
Centrifuge: Spin at 15,000 x g for 10 minutes at 4°C.
Transfer: Transfer 150 µL of the supernatant to a clean vial/plate.
Dilution (Optional but Recommended): Dilute the supernatant 1:1 with 0.1% Formic Acid in Water to match the initial mobile phase conditions and improve peak shape.
Workflow Diagram
The following diagram illustrates the critical path for sample preparation to ensure reproducibility.
Figure 1: Optimized Protein Precipitation Workflow for Pemetrexed Quantification.
*Note: The Pemetrexed-d5 transition assumes the d5 label is on the phenyl ring (common). If using Glutamic acid-d5, the product ion will remain 281.1. Always verify your IS structure.
Data Acquisition Logic
Figure 2: Triple Quadrupole Mass Spectrometry Data Acquisition Path.
Method Validation & Performance
To ensure trustworthiness, the method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.
Optimization: Ensure Pemetrexed elutes before the main phospholipid chunk. The gradient provided (ramp to 95% B) is designed to flush lipids after the analyte has eluted.
Internal Standard Purity
Commercial Pemetrexed-d5 may contain small amounts of unlabeled Pemetrexed (d0).
Blank Check: Always run a "Double Blank" (Serum only) and a "Zero Sample" (Serum + IS only). If the Zero Sample shows a peak for Pemetrexed (d0) > 20% of the LLOQ, the IS is contributing interference and must be diluted or replaced.
References
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
Luo, H., et al. (2021). Rapid Determination of Pemetrexed Concentration and Distribution in Human Breast Cancer Cells (McF-7) Based on UHPLC-MS/MS. Journal of Analytical Methods in Chemistry. Link
Nijenhuis, C. M., et al. (2016). Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies. Drug Testing and Analysis. Link
EMA Guideline. (2011). Guideline on bioanalytical method validation. European Medicines Agency. Link
Application Note: High-Sensitivity LC-MS/MS Analysis of Pemetrexed and Pemetrexed-d5 in Biological Matrices
Abstract This application note details a robust, high-sensitivity UHPLC-MS/MS protocol for the quantification of Pemetrexed in human plasma, utilizing Pemetrexed-d5 (Glutamic acid-d5) as the internal standard. Pemetrexed...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust, high-sensitivity UHPLC-MS/MS protocol for the quantification of Pemetrexed in human plasma, utilizing Pemetrexed-d5 (Glutamic acid-d5) as the internal standard. Pemetrexed, a multitargeted antifolate, presents unique analytical challenges due to its polarity and multiple carboxylic acid groups. This guide synthesizes field-proven methodologies to overcome matrix effects and ensure method linearity from 2.0 to 2000 ng/mL. We prioritize Positive Electrospray Ionization (ESI+) for its superior sensitivity in trace analysis, while addressing the specific fragmentation logic required when using side-chain labeled internal standards.
Chemical & Physical Properties
Understanding the physicochemical nature of Pemetrexed is critical for chromatographic retention and ionization choice.
Property
Pemetrexed
Pemetrexed-d5 (IS)
CAS Number
137281-23-3
N/A (Labeled Analog)
Molecular Formula
C₂₀H₂₁N₅O₆
C₂₀H₁₆D₅N₅O₆
Molecular Weight
427.41 g/mol
432.44 g/mol
pKa Values
pKa1 ~3.2, pKa2 ~4.0 (Carboxylic acids)
Similar
LogP
~0.4 (Hydrophilic)
Similar
Solubility
Soluble in water (pH dependent), DMSO
Soluble in water, DMSO
Analytical Implication: Pemetrexed is hydrophilic and acidic. While negative mode (ESI-) is intuitive for acids, Positive mode (ESI+) is preferred for bioanalysis due to the high proton affinity of the pyrrolo[2,3-d]pyrimidine ring, yielding better signal-to-noise ratios at low concentrations [1][2].
Method Development & Rationale
Internal Standard Selection: The "Common Product Ion" Challenge
The commercially available Pemetrexed-d5 typically carries the deuterium label on the glutamic acid moiety.
Fragmentation Logic: In ESI+, Pemetrexed fragments via cleavage of the amide bond, losing the glutamic acid moiety and retaining the charge on the pyrrolo-pyrimidine core (
281).
The Trap: Since the label is on the leaving group (the glutamate), the detected fragment for the IS is also
281.
Solution: You must monitor the specific precursor-to-product transitions. The mass resolution of the triple quadrupole ensures specificity because the precursors (428 vs. 433) are well-separated.
Sample Preparation: Protein Precipitation
While Solid Phase Extraction (SPE) offers cleaner extracts, a simplified Protein Precipitation (PP) method using Methanol is sufficient for clinical ranges and minimizes adsorptive losses often seen with polar drugs on SPE cartridges.
Note: The IS transition 433 -> 281 represents the loss of the labeled d5-glutamate moiety (Neutral Loss = 152 Da).
Visualized Workflows
Fragmentation Logic Diagram
This diagram illustrates the specific cleavage event utilized in this protocol, highlighting why the product ion is identical for both analyte and IS.
Caption: Fragmentation pathway showing the loss of the glutamate moiety. The charge is retained on the core structure (m/z 281), resulting in a common product ion for both Pemetrexed and its d5-IS.
Bioanalytical Workflow
Caption: Optimized sample preparation workflow ensuring protein removal and solvent compatibility.
Validation & Troubleshooting
Parameter
Acceptance Criteria
Troubleshooting Tips
Linearity
r² > 0.995 (Weighted 1/x²)
If non-linear at high end, check for detector saturation. Dilute sample.
Recovery
> 85%
If low, ensure acidification of Methanol (0.1% FA) to disrupt protein binding.
Matrix Effect
85-115%
Significant suppression? Switch to SPE or reduce injection volume to 2 µL.
Carryover
< 20% of LLOQ
Pemetrexed is sticky. Use a needle wash of ACN:Water:FA (50:50:0.5) .
Critical Note on Stability: Pemetrexed is susceptible to oxidative degradation.[3] Processed samples are stable in the autosampler (10°C) for up to 48 hours [3].[4] For long-term storage, plasma should be kept at -80°C.
References
Li, P., et al. (2021). "Rapid Determination of Pemetrexed Concentration and Distribution in Human Breast Cancer Cells (McF-7) Based on UHPLC-MS/MS." Semantic Scholar. Available at: [Link]
Linden, R., et al. (2021). "Highly sensitive quantification of pemetrexed in human plasma using UPLC‐MS/MS to support microdosing studies." Biomedical Chromatography. Available at: [Link]
Wang, S., et al. (2020). "Effect of Formulation Factors and Oxygen Levels on the Stability of Aqueous Injectable Solution Containing Pemetrexed." MDPI Pharmaceutics. Available at: [Link]
Application Note: Optimized Protein Precipitation Protocols for the Quantitation of Pemetrexed in Plasma using Pemetrexed-d5 Internal Standard
Introduction Pemetrexed is a multi-targeted antifolate chemotherapy agent widely used for the treatment of non-small cell lung cancer (NSCLC) and pleural mesothelioma. Structurally, it is a folate analog containing a pyr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Pemetrexed is a multi-targeted antifolate chemotherapy agent widely used for the treatment of non-small cell lung cancer (NSCLC) and pleural mesothelioma. Structurally, it is a folate analog containing a pyrrolo[2,3-d]pyrimidine nucleus and a glutamic acid moiety. This unique chemical structure presents specific bioanalytical challenges:
High Polarity: Pemetrexed is highly polar (logP ≈ -0.8), making it difficult to retain on standard C18 columns without specific mobile phase modifiers.
Acidity: With two carboxylic acid groups (pKa values approx. 3.5 and 4.8), pH control during extraction is critical to prevent ionic interactions with plasma proteins.
Stability: The molecule is susceptible to oxidative degradation.
While Solid Phase Extraction (SPE) is sometimes employed for ultra-high sensitivity, Protein Precipitation (PPT) remains the preferred method for high-throughput clinical and preclinical pharmacokinetic (PK) studies due to its speed and cost-effectiveness. However, standard PPT often suffers from matrix effects (ion suppression).
This guide details an optimized PPT protocol using Pemetrexed-d5 as a stable isotope-labeled internal standard (SIL-IS). The use of the d5 analog is non-negotiable for regulatory-grade assays, as it perfectly compensates for recovery losses and ionization variability caused by the plasma matrix.
Mechanistic Principles
The Role of Pemetrexed-d5
In LC-MS/MS bioanalysis, the matrix effect refers to the alteration of ionization efficiency by co-eluting components (phospholipids, salts).[1] Pemetrexed-d5 is chemically identical to the analyte but differs in mass (+5 Da).
Co-elution: It elutes at the exact same retention time as Pemetrexed.
Compensation: If the matrix suppresses the Pemetrexed signal by 30%, it will also suppress the d5 signal by 30%. The ratio of Analyte/IS remains constant, preserving quantitative accuracy.
Solvent Selection: Acetonitrile vs. Methanol
While Methanol (MeOH) produces a softer precipitate, Acetonitrile (ACN) is the recommended solvent for Pemetrexed precipitation.
Precipitation Efficiency: ACN removes >96% of plasma proteins compared to ~75% for MeOH, resulting in cleaner supernatants and longer column life.
Solubility: Pemetrexed has adequate solubility in acidified ACN.
Acidification: The addition of 0.1% Formic Acid (FA) to the ACN is critical. It disrupts protein-drug binding (displacing Pemetrexed from albumin) and stabilizes the molecule in the acidic form, which is often preferred for positive mode ESI (Electrospray Ionization).
Experimental Protocol
Reagents and Preparation
Analyte Stock: Pemetrexed Disodium (1 mg/mL in water or 50:50 Water:MeOH). Store at -20°C.
IS Stock: Pemetrexed-d5 (100 µg/mL in DMSO). Stable at -20°C.
IS Working Solution (ISWS): Dilute IS Stock to 500 ng/mL in Water:MeOH (50:50).
The following diagram illustrates the critical path for sample preparation, highlighting the "Crash" step where proteins are removed.
Caption: Step-by-step protein precipitation workflow for Pemetrexed extraction from plasma.
Step-by-Step Procedure
Step 1: Sample Thawing
Thaw plasma samples on ice. Pemetrexed is stable in plasma at room temperature for short periods, but keeping samples at 4°C minimizes oxidative degradation.
Step 2: Internal Standard Addition (Critical Step)
Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube or 96-well plate.
Add 20 µL of IS Working Solution (Pemetrexed-d5, 500 ng/mL).
Note: Do not add the precipitating solvent yet. Vortex briefly to ensure the IS binds to the matrix similarly to the analyte.
(Response post-extraction spike) / (Response in neat solution)
0.85 - 1.15
0.90 - 1.05
IS-Normalized MF
(MF of Analyte) / (MF of IS)
0.95 - 1.05
0.98 - 1.02
Note: The IS-Normalized MF being close to 1.0 proves that Pemetrexed-d5 is effectively correcting for matrix effects.
Troubleshooting Guide
Issue: Low Recovery (<50%)
Cause: Pemetrexed is coprecipitating with proteins.
Solution: Ensure the precipitating solvent (ACN) is acidified (0.1% Formic Acid). The acid helps keep Pemetrexed soluble in the organic phase.
Issue: Peak Tailing
Cause: Solvent mismatch. Injecting a high-organic supernatant (ACN) onto a high-aqueous initial gradient.
Solution: Use the evaporation/reconstitution step (Step 5/6) to dissolve the sample in Mobile Phase A.
Issue: IS Variation
Cause: Incomplete mixing of IS with plasma before precipitation.
Solution: Vortex the Plasma + IS mixture before adding Acetonitrile.
References
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]
Luo, X., et al. (2021). Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies. Biomedical Chromatography, 36(2). [Link]
Rosing, H., et al. (2025). Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Chromatography B. (Contextual reference on ACN vs Acid PPT). [Link]
Technical Support Center: Matrix Effect Correction for Pemetrexed Assays
Topic: Troubleshooting & Optimization using Pemetrexed-d5 Internal Standards Executive Summary Welcome to the Technical Support Center. This guide addresses the bioanalytical challenges of quantifying Pemetrexed (Alimta)...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting & Optimization using Pemetrexed-d5 Internal Standards
Executive Summary
Welcome to the Technical Support Center. This guide addresses the bioanalytical challenges of quantifying Pemetrexed (Alimta) in biological matrices (plasma, urine) using Pemetrexed-d5 as a Stable Isotope Labeled Internal Standard (SIL-IS).
While Pemetrexed-d5 is the industry "gold standard" for correction, it is not a "magic bullet." The physical chemistry of Pemetrexed (a polar, acidic antifolate) combined with the Deuterium Isotope Effect can lead to subtle quantification errors if not managed correctly. This guide provides the diagnostic workflows and protocols to ensure your data meets FDA/EMA validation criteria.
Module 1: Diagnostic Workflow
Q: How do I confirm if my assay failure is actually due to Matrix Effects (ME)?
A: Do not assume low recovery is a matrix effect. You must distinguish between Extraction Efficiency (Recovery) and Matrix Factor (Ion Suppression/Enhancement) .[1]
Use the Matuszewski Strategy (Standard Line Slope Comparison) to diagnose the root cause. If the slope of your calibration curve in the biological matrix is significantly different from the slope in the neat solvent, you have a matrix effect.
Diagnostic Logic Flow
The following diagram outlines the decision process for isolating matrix effects from recovery issues.
Figure 1: Decision tree for diagnosing matrix effects versus extraction or chromatographic issues.
Module 2: The Deuterium Isotope Effect
Q: My Pemetrexed-d5 peak elutes slightly earlier than the analyte. Is this a problem?
A: Yes, this is the Deuterium Isotope Effect , and it is a critical failure point in Pemetrexed assays.
The Mechanism:
Deuterium (
) is slightly less lipophilic than Hydrogen (). On high-performance Reversed-Phase (C18) columns, deuterated isotopologues often elute slightly earlier than the unlabeled analyte.
The Risk: If your Pemetrexed peak elutes at 2.50 min and Pemetrexed-d5 elutes at 2.45 min, the IS may be in a "clean" chromatographic window while the analyte is suffering from ion suppression caused by a co-eluting phospholipid. The IS will not compensate for the signal loss, leading to under-quantification.
Protocol for Resolution:
Check Resolution: Ensure the retention time shift (
) is min.
Modify Mobile Phase: Pemetrexed is acidic (two carboxylic acid groups). Ensure your mobile phase pH is controlled (typically 0.1% Formic Acid).
Switch IS (Last Resort): If the shift is unmanageable, consider using
-Pemetrexed or -Pemetrexed . Carbon-13 and Nitrogen-15 do not alter lipophilicity, ensuring perfect co-elution.
Module 3: Quantitative Assessment (The Matuszewski Protocol)
Q: How do I calculate the "Matrix Factor" for validation reports?
A: You must perform the "Three-Set Experiment" as defined in authoritative bioanalytical literature (Matuszewski et al., 2003).
Experimental Setup:
Set A: Standards in Neat Solvent (Mobile Phase).
Set B: Standards spiked into Post-Extraction Matrix (blank plasma extracted, then spiked).
Set C: Standards spiked into Pre-Extraction Matrix (standard validation samples).
Calculations:
Parameter
Formula
Interpretation
Matrix Factor (MF)
< 1.0 : Ion Suppression> 1.0 : Ion Enhancement
IS-Normalized MF
Should be close to 1.0 (0.85 – 1.15 is acceptable).
Recovery (RE)
Measures extraction efficiency, distinct from matrix effect.
Acceptance Criteria:
According to FDA 2018 Guidelines, the IS-Normalized Matrix Factor must have a Coefficient of Variation (CV) of < 15% across 6 different lots of matrix (including lipemic and hemolyzed lots).
Module 4: Extraction Optimization
Q: I am using Protein Precipitation (PPT), but my matrix effects are high. What should I do?
A: Protein Precipitation (using Methanol or Acetonitrile) is "dirty." It removes proteins but leaves behind phospholipids (glycerophosphocholines), which are the primary cause of ion suppression in LC-MS/MS.
Recommended Workflow: Solid Phase Extraction (SPE)
Pemetrexed is highly polar and acidic. A simple C18 SPE is often insufficient because the drug breaks through easily.
Protocol: Weak Anion Exchange (WAX) SPE
Condition: Methanol followed by Buffer (pH ~7).
Load: Plasma sample (acidified to pH ~3-4 to protonate the drug for retention OR neutral for anion exchange—Correction: For WAX, load at pH ~5-6 to ensure Pemetrexed is ionized (COO-) and binds to the positively charged sorbent).
If the mass difference between Analyte and IS is small (< 3 Da), the "M+X" isotope of the analyte may fall into the IS transition window.
Pemetrexed Mass: ~427.1 Da.
Pemetrexed-d5 Mass: ~432.1 Da.
Gap: 5 Da. This is usually sufficient to avoid isotopic overlap.
Fragmentation Interference (Cross-Talk):
If both d0 and d5 share the exact same daughter ion (fragment) and the collision cell does not clear fast enough, you might see "ghost" peaks.
Check: Ensure your MRM transitions are unique.
Pemetrexed: 428.1
281.1 (Example)
Pemetrexed-d5: 433.1
286.1 (Example)
Solution: Increase the Inter-Scan Delay (Dwell time pause) in your MS method to allow the collision cell to empty.
References
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
Wang, S., & Cyronak, M. (2013). Matrix Effect in LC-MS/MS Bioanalysis. In: Li, W., Zhang, J., Tse, F. (eds) Handbook of LC-MS Bioanalysis. Wiley. [Link]
Technical Support Center: Pemetrexed-d5 Signal Suppression in LC-MS/MS
Topic: Troubleshooting Signal Suppression and Internal Standard Variability for Pemetrexed Bioanalysis. Audience: Bioanalytical Scientists, Method Development Leads, and Mass Spectrometry Specialists.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Signal Suppression and Internal Standard Variability for Pemetrexed Bioanalysis.
Audience: Bioanalytical Scientists, Method Development Leads, and Mass Spectrometry Specialists.
Introduction: The "Invisible" Variable
In the quantification of Pemetrexed (PMX), a highly polar antifolate, signal suppression of the internal standard (Pemetrexed-d5) is rarely a simple instrument failure. It is often a complex interplay between matrix interference (phospholipids) and the deuterium isotope effect .
When your Pemetrexed-d5 signal varies or disappears, it compromises the accuracy of your quantification, as the Internal Standard (IS) no longer tracks the analyte's ionization efficiency correctly. This guide dissects the root causes and provides self-validating protocols to restore method integrity.
Section 1: Diagnostic Workflow
Before altering your method, you must isolate the source of the suppression. Use this decision logic to categorize the failure.
Figure 1: Diagnostic decision tree for isolating the root cause of Pemetrexed-d5 signal loss.
Section 2: The Root Causes (Mechanistic Insights)
Q1: Why does Pemetrexed-d5 suffer from suppression even when the analyte (Pemetrexed) seems fine?
A: This is often due to the Deuterium Isotope Effect combined with Phospholipid Suppression .
The Mechanism: Deuterium (
) is slightly more lipophilic than Hydrogen (). In Reversed-Phase Chromatography (RPLC), deuterated isotopologues (d5) often elute slightly earlier or later than the unlabeled analyte, depending on the mobile phase and column interaction.
The Trap: If your biological matrix (plasma/serum) contains phospholipids (Glycerophosphocholines), these elute as broad, high-intensity bands.
The Mismatch: If the Pemetrexed-d5 peak shifts slightly into a "suppression valley" caused by a co-eluting phospholipid, while the unlabeled Pemetrexed elutes just outside of it, the IS will be suppressed while the analyte is not. This breaks the fundamental rule of bioanalysis: The IS must track the analyte perfectly.
Q2: How do I prove this is happening?
A: You must perform a Post-Column Infusion (PCI) experiment. This is the "Gold Standard" for visualizing matrix effects.
Protocol: Post-Column Infusion for Matrix Mapping
Objective: Map the ionization environment across the entire chromatographic run.
Setup:
Syringe Pump: Load a neat solution of Pemetrexed-d5 (100 ng/mL) into a syringe pump.
T-Junction: Connect the syringe pump and the LC column effluent to a T-piece before the Mass Spec source.
Flow: Infuse the IS continuously at 5-10 µL/min.
Injection: Inject a blank extracted matrix sample (e.g., plasma processed via your current method).[1]
Analysis: Monitor the baseline of the Pemetrexed-d5 transition. A drop in the baseline indicates suppression; a rise indicates enhancement.
Figure 2: Post-Column Infusion setup. Dips in the baseline reveal where matrix components (phospholipids) are killing the signal.
Section 3: Sample Preparation (The First Line of Defense)
Q3: I am using Protein Precipitation (PP). Is that sufficient?
A: Rarely. Pemetrexed is highly polar (multiple carboxylic acid groups).
The Problem: Protein Precipitation (e.g., ACN/MeOH crash) removes proteins but leaves >90% of phospholipids in the supernatant. These lipids accumulate on the column and cause erratic suppression.
The Solution: Switch to Solid Phase Extraction (SPE) or Hybrid-SPE (Phospholipid Removal Plates) .
*Note: LLE is difficult for Pemetrexed due to its high polarity and acidity, requiring toxic solvents or ion-pairing agents.
Recommended SPE Protocol (Weak Anion Exchange - WAX)
Pemetrexed is acidic (pKa ~3.5 and 4.8). A Mixed-Mode WAX cartridge is ideal to lock the analyte while washing away neutral lipids.
Condition: 1 mL MeOH, then 1 mL Water.
Load: Plasma (acidified with 2% Formic Acid to protonate weak acids).
Wash 1: 2% Formic Acid in Water (Removes proteins/salts).
Wash 2: 100% Methanol (CRITICAL STEP: Elutes neutral phospholipids while Pemetrexed remains bound by ionic interaction).
Elute: 5% Ammonium Hydroxide in Methanol (Breaks the ionic bond).
Section 4: Stability & Handling
Q4: My stock solution signal degrades over 24 hours. Is it the instrument?
A: Likely not. Pemetrexed is chemically unstable in solution if not buffered correctly.
Oxidation: Pemetrexed contains a thio-group susceptible to oxidation.
pH Sensitivity: In acidic conditions (pH < 5), it undergoes decarboxylation. In alkaline conditions (pH > 9), it hydrolyzes.
Stability Protocol:
Antioxidants: Always add Ascorbic Acid (0.1%) or dithiothreitol (DTT) to stock and working solutions.
pH Control: Maintain sample solvent pH between 6.5 and 8.0 .
Temperature: Keep autosampler temperature at 4°C . Pemetrexed degrades rapidly at room temperature in aqueous solutions.
Section 5: Chromatographic Optimization
Q5: How do I fix the "Isotope Effect" retention shift?
A: If you cannot remove the matrix (SPE is too expensive), you must chromatographically separate the phospholipids from the Pemetrexed-d5.
Monitor Phospholipids: Add a transition for Phosphatidylcholines (m/z 184 > 184 or 496 > 184) to your method. This allows you to "see" the enemy.
Adjust Gradient: Phospholipids are hydrophobic. They usually elute at high organic % (late in the gradient).
Action: Flatten the gradient slope at the beginning to elute Pemetrexed early, or hold the high-organic wash longer to ensure lipids are cleared before the next injection.
Column Choice: Use a Phenyl-Hexyl column instead of C18. The pi-pi interactions with Pemetrexed's aromatic rings often provide better selectivity against aliphatic phospholipids.
References
Matrix Effect Assessment: Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.
Pemetrexed Stability: D'Huart, E., et al. (2019).[2] Pemetrexed stability in aqueous solutions.[2][3][4] European Journal of Hospital Pharmacy.
Deuterium Isotope Effects: Wang, S., & Cyronak, M. (2013). Recent advances in the application of stable isotope labeled internal standards in quantitative bioanalysis.[5] Journal of Pharmaceutical Analysis.
Phospholipid Removal: Chambers, E., et al. (2007). Systematic study of the removal of phospholipids from biological matrices. Journal of Chromatography B.
Technical Support Center: Pemetrexed-d5 Recovery Optimization
Executive Summary Pemetrexed is a multi-targeted antifolate with high polarity (logP ≈ 0.2) and multiple carboxylic acid moieties (pKa ≈ 3.6, 4.4).[1] These physicochemical properties make it notoriously difficult to ext...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Pemetrexed is a multi-targeted antifolate with high polarity (logP ≈ 0.2) and multiple carboxylic acid moieties (pKa ≈ 3.6, 4.4).[1] These physicochemical properties make it notoriously difficult to extract from urine, a high-salt matrix containing competing organic acids.
If you are experiencing low recovery of your Internal Standard (IS), Pemetrexed-d5 , it is rarely an issue with the IS itself. Rather, the IS is correctly acting as a canary in the coal mine, revealing systemic inefficiencies in your extraction or detection workflow.
This guide addresses the three primary failure modes: Oxidative Degradation , Matrix Interference (Ion Suppression) , and Inefficient SPE Chemistry .
Module 1: Pre-Analytical Variables (The "Silent" Losses)
Q: My stock solution of Pemetrexed-d5 looks fine, but recovery drops immediately after spiking into urine. Why?
A: You are likely facing rapid oxidative degradation or non-specific binding.
Pemetrexed is structurally related to folic acid and is sensitive to oxidation, particularly in the presence of urinary metal ions or varying pH.
The Fix:
Antioxidant Stabilization: You must add an antioxidant to the urine immediately upon collection or spiking. Ascorbic acid (0.5% w/v) or Sodium Metabisulfite is recommended.
Container Material: Pemetrexed exhibits non-specific binding (NSB) to glass surfaces at low concentrations. Use Polypropylene (PP) or Polymethylpentene (PMP) labware. Avoid standard borosilicate glass for low-concentration standards.
pH Control: Pemetrexed is most stable in neutral to slightly alkaline pH (6.5–8.0). However, acidic urine (pH < 5) can cause precipitation or increased adsorption. Buffer your urine samples to pH 7.0 prior to storage.
Data: Stability Impact on Recovery
Condition
4h Recovery (Room Temp)
24h Recovery (4°C)
Notes
Urine (Native pH, Glass)
72%
65%
Significant loss to adsorption/oxidation.
Urine + Ascorbic Acid (PP Tube)
96%
94%
Recommended workflow.
Module 2: Extraction Optimization (The "Active" Recovery)
Q: I am using a standard C18/HLB Solid Phase Extraction (SPE) method, but recovery is stuck at ~50-60%. How do I improve this?
A: Reversed-Phase (HLB) is often insufficient for Pemetrexed due to its high polarity.
Pemetrexed is too polar to retain strongly on C18/HLB without aggressive acidification, which co-extracts interfering urinary acids.
The Solution: Mixed-Mode Anion Exchange (MAX)
Switch to a Mixed-Mode Strong Anion Exchange (MAX) cartridge. This utilizes the carboxylic acid groups on Pemetrexed to bind chemically (ionic interaction) rather than just physically (hydrophobic interaction).
Protocol: High-Recovery MAX SPE for Pemetrexed
Cartridge: Mixed-Mode Anion Exchange (e.g., Oasis MAX or Strata-X-A), 30mg/1cc.
Crucial: Removes matrix that causes ion suppression.
Elute
2 x 250 µL 2% Formic Acid in MeOH
Charge Disruption
Acid neutralizes the carboxyls, breaking the ionic bond.
Module 3: Chromatographic & Detection Issues
Q: My extraction recovery seems okay (absolute area counts), but the calculated concentration is wrong, or the IS area varies wildly between samples.
A: You are experiencing Matrix Effects (Ion Suppression).
Urine contains high concentrations of salts, creatinine, and phospholipids. If these co-elute with Pemetrexed-d5, they "steal" the charge in the ESI source, reducing the signal.
Diagnosis:
Perform a Post-Column Infusion experiment. Infuse Pemetrexed-d5 continuously while injecting a blank urine extract. If you see a dip in the baseline at the Pemetrexed retention time, you have suppression.
The Fix:
Improve Wash 2 in SPE: Ensure the Methanol wash is sufficient (see Module 2).
Chromatography: Use a column that separates Pemetrexed from the solvent front.
Recommended: C18 with polar embedding or HILIC.
Mobile Phase: Use Ammonium Formate (10mM, pH 3.5) to improve peak shape.
Visual Troubleshooting Guide
The following logic tree outlines the decision process for diagnosing low Pemetrexed-d5 recovery.
Figure 1: Decision tree for diagnosing internal standard recovery failure modes.
Frequently Asked Questions (FAQ)
Q: Can I use Liquid-Liquid Extraction (LLE) instead of SPE to save money?A: generally, No. Pemetrexed is extremely polar (logP ~0.2). It will not partition efficiently into organic solvents like Ethyl Acetate or Hexane unless you use toxic ion-pairing agents. SPE is more reproducible and cost-effective in the long run due to reduced re-runs.
Q: Why does Pemetrexed-d5 have a slightly different retention time than the analyte?A: This is the Deuterium Isotope Effect . Deuterated compounds are slightly less lipophilic than their non-deuterated counterparts. On high-efficiency UPLC columns, this can result in a slight shift. Ensure your integration window covers both, or set specific windows for the IS MRM channel.
Q: What is the target recovery I should expect?A: For urine analysis of polar antifolates:
> 85%: Excellent (Achievable with MAX SPE).
60-85%: Acceptable for regulatory standards (FDA/EMA) if precise.
< 50%: Requires optimization (Risk of poor LOQ).
References
Stability of Pemetrexed:
Lullmann, C. et al. "Physical and chemical stability of pemetrexed in infusion solutions."[2][3] PubMed. Available at: [Link] (Search Term: Pemetrexed stability infusion)
Plasma/Urine Extraction Methodology:
Rosing, H. et al. "Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS." Biomedical Chromatography. Available at: [Link]
Chemical Properties (pKa/LogP):
PubChem Database. "Pemetrexed Disodium."[3][4][5][6] National Library of Medicine. Available at: [Link]
Ion Exchange Mechanisms:
Waters Corporation. "Oasis MAX Extraction Method for Acidic Drugs." Waters Application Notes. Available at: [Link] (General reference for MAX chemistry mechanism).
Technical Support Center: Pemetrexed-d5 Bioanalysis & Deuterium Stability
Introduction Welcome to the Technical Support Center. This guide addresses a specific, high-impact issue encountered during the LC-MS/MS bioanalysis of Pemetrexed (Alimta) : the instability and signal variability of its...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the Technical Support Center. This guide addresses a specific, high-impact issue encountered during the LC-MS/MS bioanalysis of Pemetrexed (Alimta) : the instability and signal variability of its deuterated internal standard, Pemetrexed-d5 .
While Pemetrexed-d5 is the industry-standard IS for correcting matrix effects and recovery, users frequently report "signal drop-off," "mass shifting," or "cross-talk" in the blank. Often, these are misdiagnosed as instrument failure when they are actually chemical phenomena related to Deuterium-Hydrogen (D/H) Exchange or Chromatographic Isotope Effects .
This guide provides the mechanistic logic, diagnostic workflows, and proven protocols to stabilize your assay.
Module 1: The Science of Exchange (Theory)
To troubleshoot effectively, you must understand why your Internal Standard (IS) is failing. Pemetrexed-d5 is not a static molecule; it is a chemical entity sensitive to its environment.
The Mechanism of D/H Exchange
True "back-exchange" occurs when the Deuterium (D) atoms on the IS are replaced by Hydrogen (H) atoms from the solvent (water/methanol). This results in a mass shift from M+5 to M+4, M+3, etc., leading to:
Signal Loss: The MRM transition for the IS (e.g., m/z 432.2 → 286.2) decreases.
False Positives: The "exchanged" IS starts contributing signal to the analyte channel (Cross-talk).
Critical Risk Factors for Pemetrexed-d5:
Label Position: Most commercial Pemetrexed-d5 is labeled on the Glutamic Acid moiety or the Phenyl ring .
Glutamic Acid (α-proton): The proton on the carbon alpha to the carboxylic acid is susceptible to acid/base-catalyzed enolization. In highly acidic mobile phases (common for positive mode ESI), this position can exchange over time.
Aromatic Ring: While generally stable, specific positions activated by the amine group can undergo electrophilic aromatic substitution (reverse) in strong acid.
Solvent Acidity: Pemetrexed methods often use Formic Acid (0.1% - 1.0%). Prolonged storage of the IS in acidic diluents accelerates exchange.
The Deuterium Isotope Effect (DIE)
This is often confused with exchange. C-D bonds are shorter and stronger than C-H bonds, making the deuterated molecule slightly more lipophilic (on Reversed-Phase) or less polar.
Consequence: Pemetrexed-d5 elutes slightly earlier than native Pemetrexed.
The Trap: If your Pemetrexed peak is in a "safe" zone but the Pemetrexed-d5 shifts slightly into an ion-suppression zone (e.g., eluting salts), you will see variable IS response that looks like instability.
Module 2: Diagnostic Workflow
Use this logic tree to identify if you are suffering from Exchange, Degradation, or Isotope Effects.
Figure 1: Diagnostic Logic Tree for Pemetrexed-d5 anomalies. Blue nodes indicate start, Red indicates critical failure paths, Green indicates pass paths.
Module 3: Mitigation Strategies & Protocols
Protocol A: Preventing Acid-Catalyzed Exchange
If you confirmed D/H exchange (Diagnosis 1), your mobile phase or diluent is too acidic for the specific labeling position of your IS.
The Fix:
Switch Diluents: Do not dissolve Pemetrexed-d5 stock in 0.1% Formic Acid. Use 100% Water or 10 mM Ammonium Acetate (pH 6.5) for stock preparation.
Neutralize the Autosampler: Ensure your autosampler wash solvent is not highly acidic if you are using a flow-through needle design.
"Just-in-Time" Mixing: If your method requires acidic mobile phase for ionization, minimize the time the IS sits in the mixture.
Protocol B: Managing the Isotope Effect
If you have variable response but no mass shift (Diagnosis 3), the IS is eluting differently than the analyte.
The Fix:
Align Retention Times: Switch to a 13C or 15N labeled internal standard (e.g., Pemetrexed-13C5) if available. These do not suffer from retention time shifts.
Chromatographic Co-elution: If you must use -d5, adjust the gradient slope. A shallower gradient often brings the D5 and H0 peaks closer together.
Data Table: Impact of Mobile Phase pH on Stability
Parameter
Acidic Condition (0.1% FA)
Neutral Condition (10mM Amm. Acetate)
Result
IS Stock Stability (4°C)
< 24 Hours
> 1 Month
Acid promotes exchange/degradation.
Retention Shift (d5 vs H0)
High (~0.2 min)
Moderate (~0.1 min)
pH affects ionization state and separation.
Sensitivity (ESI+)
High
Moderate
Acid boosts signal but risks stability.
Protocol C: The "D2O Shake" Validation (Self-Validating Step)
Before running a full validation, verify your IS batch quality.
Prepare: Dissolve a small amount of Pemetrexed-d5 in 50% D2O / 50% Methanol.
Incubate: Let stand for 4 hours at room temperature.
Analyze: Inject into MS.
Result:
If M+5 remains dominant: Your labels are on stable carbons.
If M+5 disappears and M+4/M+3 appears: Your labels are on exchangeable positions (or you have N-D/O-D labels). Reject the batch.
Module 4: Frequently Asked Questions (FAQs)
Q1: My Pemetrexed-d5 has a purity of 98%, but I see 5% signal in the unlabeled channel (blank). Why?A: This is likely "Cross-talk" due to natural isotopic distribution or D/H exchange.
Natural Isotope: Pemetrexed has many carbons. The natural M+5 abundance of the native drug is low, but if your IS concentration is very high (e.g., 500 ng/mL) and your LLOQ is low (e.g., 1 ng/mL), the trace amount of unlabeled Pemetrexed in the IS standard (isotopic impurity) will show up.
Solution: Lower your IS concentration. It should be 5-10x the signal of the LLOQ, not 1000x.
Q2: Can I use Ascorbic Acid to stabilize Pemetrexed-d5?A: Yes, but be careful. Pemetrexed is prone to oxidative degradation (opening of the pyrrole ring). Adding 0.1% Ascorbic Acid to the plasma/diluent is standard practice to prevent oxidation. However, ascorbic acid is acidic. Ensure the final pH is not < 3.0 to avoid catalyzing the deuterium exchange described above.
Q3: Why does my IS peak shape look split compared to the analyte?A: This is often due to the Pyrrolo[2,3-d]pyrimidine ring opening or tautomerism. If the d5 label is on the glutamic acid, and the molecule undergoes hydrolysis, you might be seeing the separation of diastereomers (if the glutamic acid racemized) or degradation products. Check your column temperature; Pemetrexed analysis is often better at 35-40°C to sharpen peaks.
Q4: I am using Pemetrexed-d5 labeled on the phenyl ring. Is this better?A: Generally, yes. Aromatic C-D bonds are more robust against back-exchange than alpha-carbonyl C-D bonds (on the glutamic acid) in aqueous acidic solutions. However, always check the Certificate of Analysis. If the label is on the pyrrole ring, it is highly reactive.
References
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Wang, L. Z., et al. (2021). Rapid Determination of Pemetrexed Concentration and Distribution in Human Breast Cancer Cells (McF-7) Based on UHPLC-MS/MS. Biomedical Chromatography. Retrieved from [Link]
Meesters, R. J., et al. (2010).[1] Ultrafast and high-throughput mass spectrometric approach for the therapeutic drug monitoring of the multi-targeted anti-folate pemetrexed in plasma. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
Jemal, M., & Xia, Y. Q. (2006). LC-MS Development Strategies for Quantitative Bioanalysis: Deuterium Isotope Effects. Journal of Chromatography B. (Contextual grounding for Module 1.2).
Toronto Research Chemicals. (n.d.). Pemetrexed Disodium-d5 (Major) Product Information. (Used to verify common labeling positions).
Troubleshooting non-linear calibration curves with Pemetrexed-d5
Welcome to the technical support center for Pemetrexed bioanalysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with quantitative analysis, specifically...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Pemetrexed bioanalysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with quantitative analysis, specifically focusing on the common issue of non-linear calibration curves when using Pemetrexed-d5 as an internal standard (IS). As Senior Application Scientists, we have structured this resource to provide not just solutions, but a deeper understanding of the underlying causes to empower your method development and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for Pemetrexed, using Pemetrexed-d5 as an internal standard, is non-linear. What are the most common causes?
A non-linear calibration curve, particularly a curve that loses linearity at higher concentrations (i.e., "rolls over"), is a frequent observation in LC-MS/MS bioanalysis. While a stable isotope-labeled internal standard (SIL-IS) like Pemetrexed-d5 is designed to compensate for many sources of variability, it cannot correct for all issues.[1] The root causes are typically multifactorial and can be traced to the analyte's chemistry, sample preparation, chromatography, or the mass spectrometer's response.
The most common culprits include:
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and/or the internal standard, often in a concentration-dependent manner.[2][3][4]
Detector Saturation: At high analyte concentrations, the sheer number of ions reaching the mass spectrometer detector can exceed its optimal operating range, leading to a plateau in signal response.[1][3]
Analyte/IS Instability: Pemetrexed is susceptible to degradation under certain conditions, which can disproportionately affect standards at different concentrations during sample preparation or storage.[5]
Isotopic Contribution (Crosstalk): The Pemetrexed analyte may contain trace amounts of the same isotopes used in the Pemetrexed-d5 standard, or the standard may contain some unlabeled analyte. This becomes more problematic at the upper and lower limits of quantitation.[1]
Suboptimal Chromatography: Poor peak shape or co-elution with interfering compounds can lead to inconsistent integration and non-linear responses.[6]
To diagnose the issue, a systematic approach is required, starting with an evaluation of the internal standard's response and then moving to specific experiments to isolate each potential cause.
Caption: Systematic workflow for troubleshooting non-linear calibration curves.
Q2: How can I investigate if the issue is with the analyte (Pemetrexed) or the internal standard (Pemetrexed-d5)?
A key diagnostic step is to evaluate the absolute peak area of the internal standard across all calibration standards, quality controls (QCs), and unknown samples. In an ideal assay, the IS is added at a constant concentration to every sample, so its response should be consistent (typically within ±20-30% across the batch).
Protocol: Internal Standard Response Evaluation
Extract Data: After running your analytical batch, extract the raw peak area for Pemetrexed-d5 from every injection.
Plot Data: Create a simple plot of the Pemetrexed-d5 peak area versus the nominal concentration of Pemetrexed for each calibration standard.
Analyze the Trend:
Consistent Response: If the Pemetrexed-d5 peak area is relatively flat across the entire concentration range, it suggests the IS is behaving as expected. The non-linearity is likely due to issues with the analyte itself, such as detector saturation at high concentrations.
Decreasing Response: If the Pemetrexed-d5 peak area decreases as the Pemetrexed concentration increases, this is a classic sign of ion suppression. At higher concentrations, more Pemetrexed molecules are co-eluting and competing with the IS for ionization in the MS source.
Variable/Erratic Response: If the IS response is highly variable with no clear trend, this often points to inconsistencies in the sample preparation process, such as inaccurate pipetting of the IS or variable extraction recovery.[7]
Improve chromatographic separation or sample cleanup.
Erratic
Inconsistent sample preparation or IS addition.
Review and verify sample preparation protocol.
Q3: What specific chemical properties of Pemetrexed could be contributing to non-linearity?
Pemetrexed has several chemical characteristics that can impact assay performance if not properly controlled.
pH Sensitivity: Pemetrexed is an ionizable antifolate drug.[8] Its charge state, and therefore its retention on a reversed-phase column, is highly dependent on the mobile phase pH.[9][10] If the mobile phase pH is not adequately buffered or is too close to the analyte's pKa, minor pH variations can lead to significant shifts in retention time and poor peak shape, which can compromise linearity.[6] For acidic analytes like Pemetrexed, using a buffered mobile phase at a low pH (e.g., pH 3-4) helps to keep the molecule in a consistent, neutral form, leading to better retention and peak shape.[9]
Stability: Pemetrexed is susceptible to oxidative degradation.[5] Studies have shown that its stability in aqueous solutions is influenced by pH, dissolved oxygen levels, and temperature.[5][11] Significant degradation has been observed at a pH below 6.[5] During sample preparation and autosampler storage, exposure to oxygen, inappropriate pH, or elevated temperatures can lead to analyte loss. This degradation may not be linear across the concentration range, causing non-linearity.
Solubility and Precipitation: While chemically stable, Pemetrexed solutions, especially when refrigerated for extended periods, can form microparticulates.[12][13] This suggests that ensuring complete dissolution in stock solutions and during sample preparation is critical. Inconsistent solubility in the final extraction solvent can disproportionately affect higher concentration standards.
Recommendations for Mitigating Chemical Instability:
pH Control: Use a buffered mobile phase (e.g., with formic acid or ammonium formate) to maintain a stable, low pH. Ensure the pH of stock solutions and prepared samples is maintained in a stable range (pH 7-8 for aqueous solutions).[5]
Control Oxidation: Prepare stock solutions fresh and consider purging with nitrogen to minimize dissolved oxygen.[5] Store stock solutions and processed samples at appropriate refrigerated or frozen temperatures and minimize exposure to light.[12]
Ensure Solubility: Vortex and/or sonicate stock solutions thoroughly to ensure complete dissolution before preparing calibration standards.
Q4: How do I definitively diagnose and mitigate matrix effects?
Matrix effects occur when co-eluting molecules from the biological matrix interfere with the ionization of the analyte or IS.[14] A stable isotope-labeled IS can compensate for this, but only if the interfering substance affects the analyte and IS identically. If the interference is specific or more pronounced at certain concentrations, non-linearity can result.
Caption: The mechanism of matrix effects in the MS ion source.
This experiment compares the response of an analyte in a clean solution to its response when spiked into an extracted blank biological matrix.[15]
Prepare Three Sample Sets:
Set A (Neat Solution): Spike Pemetrexed and Pemetrexed-d5 into the final reconstitution solvent.
Set B (Post-Extraction Spike): Extract six different lots of blank biological matrix (e.g., plasma). After extraction and evaporation, spike the residue with the same amount of Pemetrexed and Pemetrexed-d5 as in Set A before final reconstitution.
Set C (Matrix Sample): Spike Pemetrexed and Pemetrexed-d5 into the blank matrix before extraction. (This set is used to determine recovery, not matrix effect).
Analyze and Calculate:
Analyze all samples by LC-MS/MS.
Calculate the Matrix Factor (MF) using the mean peak areas:
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
An MF < 1 indicates ion suppression.
An MF > 1 indicates ion enhancement.
An MF = 1 indicates no significant matrix effect.
The IS-normalized MF is calculated by dividing the analyte's MF by the IS's MF.[15] The relative standard deviation of this value across the different matrix lots should be less than 15%.[15]
Strategies for Mitigating Matrix Effects:
Improve Chromatographic Separation: Adjust the gradient or change the column to move the Pemetrexed peak away from the interfering matrix components.
Enhance Sample Preparation:
Use a more rigorous Solid Phase Extraction (SPE) protocol with optimized wash steps to remove interfering phospholipids.
Switch from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) or SPE, which offer better cleanup.
Dilute the Sample: If sensitivity allows, diluting the sample with a clean solvent can reduce the concentration of matrix components below a level where they cause significant suppression.
Q5: Could the non-linearity be due to the mass spectrometer itself?
Yes, this is a distinct possibility, especially at the high end of the calibration curve. The most common instrument-related cause is detector saturation .
The MS detector has a finite linear dynamic range. When an extremely high concentration of analyte enters the detector simultaneously, it can become overwhelmed, and its response will no longer be proportional to the analyte concentration. This results in a flattening or "rolling over" of the calibration curve at the highest points.
How to Diagnose Detector Saturation:
Review Peak Shape: Saturated peaks often appear flattened or "fronting" in the chromatogram.
Dilution Experiment: Prepare a sample at the highest concentration standard (or one that is clearly in the non-linear range). Analyze it neat, and then analyze several dilutions of it (e.g., 1:5, 1:10, 1:20) in a clean solvent. Calculate the back-calculated concentration of the diluted samples against the calibration curve. If the diluted samples give results that are accurate and fall within the linear portion of the curve, saturation at the higher concentration is the likely cause.
Solutions for Detector Saturation:
Reduce Sample Load: Inject a smaller volume of the sample extract.
Use a Less Abundant MS/MS Transition: If you are monitoring multiple product ions for Pemetrexed, switch to a less intense (but still specific) transition for quantitation.
Dilute High-Concentration Samples: The most straightforward approach is to narrow the calibration range and implement a standard operating procedure to dilute any unknown samples that fall above the upper limit of quantitation (ULOQ).
Q6: My curve is consistently non-linear even after troubleshooting. What are my options?
If you have investigated and ruled out correctable issues like matrix effects, instability, and saturation, but the curve remains non-linear, it may be inherent to the assay over the desired concentration range. In such cases, using a different regression model is acceptable, provided it is justified and properly validated.
Many validated Pemetrexed assays successfully use a weighted quadratic regression model .[16]
Model: y = ax² + bx + c
Weighting: A weighting factor, most commonly 1/x or 1/x², should be applied. Weighting gives less emphasis to the higher concentration standards, which have a larger absolute error, and more emphasis to the lower concentration standards, improving accuracy at the low end of the curve.[16]
Important Considerations:
Justification: You must demonstrate that the quadratic model provides a better fit than a linear model across the entire range. This can be done by examining the residuals (the difference between the nominal and back-calculated concentrations), which should be randomly distributed around zero for a good fit.[17]
Validation: The accuracy and precision of the method must be thoroughly validated using the quadratic model to ensure it meets regulatory requirements (e.g., FDA or EMA guidelines).
Sufficient Standards: A quadratic curve requires more calibration standards to be defined accurately than a linear curve. A minimum of 8 non-zero standards is recommended.
For many bioanalytical methods, a correlation coefficient (r²) of ≥ 0.99 is considered the minimum for establishing an acceptable curve fit.[7] However, visual inspection and analysis of residuals are more important than the r² value alone for determining the appropriateness of the model.[17]
References
Lee, H., et al. (2020). Effect of Formulation Factors and Oxygen Levels on the Stability of Aqueous Injectable Solution Containing Pemetrexed. MDPI. Available at: [Link]
Zhang, Y., & Trissel, L. A. (2006). Physical and chemical stability of pemetrexed in infusion solutions. PubMed. Available at: [Link]
Martin, J., Gracia, A., & Asuero, A. (2017). Fitting Nonlinear Calibration Curves: No Models Perfect. SciRP.org. Available at: [Link]
Li, Y., et al. (2021). Rapid Determination of Pemetrexed Concentration and Distribution in Human Breast Cancer Cells (McF-7) Based on UHPLC. MDPI. Available at: [Link]
Rondelot, A., et al. (2021). Stability of pemetrexed diarginine concentrates for solution in vials and diluted in 0.9% sodium chloride and dextrose 5% polyolefin infusion bags. PMC. Available at: [Link]
Li, W., et al. (2023). Probing Liquid Chromatography–Tandem Mass Spectrometry Response Dynamics and Nonlinear Effects for Response Level Defined Calibration Strategies with Simple Methods To Expand Linear Dynamic Ranges. PMC. Available at: [Link]
de Wit, L. A., et al. (2021). Highly sensitive quantification of pemetrexed in human plasma using UPLC‐MS/MS to support microdosing studies. Biomedical Chromatography. Available at: [Link]
Vigneron, J., et al. (2010). Pemetrexed stability: additional information about microparticles. PMC. Available at: [Link]
Ghaffari, S., & Ghiasvand, A. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst (RSC Publishing). Available at: [Link]
Grant, R. P. (2021). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. PMC. Available at: [Link]
Crawford Scientific. (2023). Common Problems Caused by Incorrect pH. Industry News. Available at: [Link]
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Agilent Technologies. Available at: [Link]
de Wit, L. A., et al. (2021). Highly sensitive quantification of pemetrexed in human plasma using UPLC‐MS/MS to support microdosing studies. National Institutes of Health. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Pemetrexed. PubChem. Available at: [Link]
Dolan, J. W. (2014). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]
B. K. Matuszewski, M. L. Constanzer, and C. M. Chavez-Eng. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. Available at: [Link]
Liu, Y., et al. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Isotopic Interference in LC-MS/MS Analysis of Pemetrexed
Audience: Bioanalytical Scientists, Method Development Leads
Status: Operational
Mission Statement
This guide addresses the critical challenge of isotopic interference (cross-talk) in the quantification of Pemetrexed (
). In high-sensitivity LC-MS/MS assays, distinguishing between the analyte signal and the Internal Standard (IS) signal is paramount. This resource provides diagnostic workflows, hardware optimizations, and chemical strategies to ensure data integrity.
Module 1: Diagnostic Triage – Identifying the Source
Q: I see a Pemetrexed peak in my "Zero" samples (Matrix + IS, no Analyte). Is my column contaminated?
A: Not necessarily. While carryover is possible, the issue is often IS Impurity . You must distinguish between Chemical Contamination and Isotopic Interference.
The Interference Logic Flow
Use this decision tree to isolate the root cause of the background signal.
Figure 1: Diagnostic workflow to distinguish between system carryover, chemical impurity in the standard, and isotopic cross-talk.
Module 2: The Internal Standard Dilemma (
vs.
)
Q: Why is my Deuterated (
) Internal Standard causing retention time shifts and quantitation errors?
A: This is the Deuterium Isotope Effect .
In Reverse Phase Chromatography (RPC), C-D bonds are slightly less lipophilic than C-H bonds. This causes deuterated Pemetrexed to elute earlier than native Pemetrexed. If your matrix contains co-eluting suppressors (e.g., phospholipids) that elute between the IS and the Analyte, the IS will not accurately compensate for the matrix effect.
Recommendation: Switch to
-Pemetrexed . Carbon-13 isotopes behave identically to Carbon-12 in chromatography, ensuring perfect co-elution.
Comparative Analysis: vs. Pemetrexed
Feature
Pemetrexed- (Deuterated)
Pemetrexed- (Carbon-13)
Chromatographic Behavior
Elutes slightly earlier (Shift min)
Perfect Co-elution
Matrix Effect Correction
Risk: Analyte and IS may experience different suppression zones.[1]
Ideal: IS experiences identical suppression to Analyte.
Stability
Risk: D/H exchange possible in acidic mobile phases.
High: Carbon backbone is non-exchangeable.
Cost
Generally Lower
Higher
Verdict
Acceptable for simple matrices (water).
Mandatory for Plasma/Urine/Tissue.
Technical Insight: The separation of
-labeled isotopologues is more pronounced in UPLC systems with high plate counts. While high resolution is generally good, here it exacerbates the separation of Analyte and IS, degrading the assay's robustness [1, 2].
Module 3: Optimization Protocol
Q: How do I set up the instrument to minimize interference if I must use a specific IS?
A: You must optimize the Mass Transitions and Chromatographic Resolution .
Step-by-Step Optimization Workflow
Mass Transition Selection:
Analyte (Pemetrexed):
(Quantifier).
Internal Standard (
):.
Avoid: Transitions that rely on loss of water or carboxyl groups alone, as these are non-specific. The
fragment (pyrrolo[2,3-d]pyrimidine) is highly stable.
Concentration Balancing:
Set the IS concentration such that its signal is at least 10x higher than the background noise but < 5% of the saturation limit of the detector.
Rule of Thumb: If the Analyte concentration at ULOQ (Upper Limit of Quantitation) is extremely high (
ng/mL), the natural M+5 isotope of the Analyte may contribute to the IS channel ().
Correction: If ULOQ contribution > 5% of IS signal, reduce the calibration range or increase IS concentration (if linearity permits).
Chromatographic Conditions:
Column: C18 (e.g., HSS T3 or BEH C18),
.
Mobile Phase: Acidic pH (0.1% Formic Acid) is required to protonate Pemetrexed (
values ~3.5 and 4.8).
Gradient: Steep gradient to elute Pemetrexed away from the solvent front (polar interferences) and phospholipids (late eluters).
Q: My calibration curve is quadratic (non-linear) at high concentrations. Why?A: This is often due to Cross-Signal Contribution (Analyte
IS).
At high concentrations, the natural isotopic distribution of Pemetrexed (specifically the M+5 region) contributes signal to the IS transition (). This artificially inflates the IS peak area, reducing the Area Ratio (Analyte/IS) and causing the curve to plateau or bend.
Fix: Check the isotopic abundance. If significant, apply a mathematical correction factor or switch to a standard with a higher mass shift (e.g.,
or labeled if available, though is standard) [3].
Q: Can I use Methotrexate as an Internal Standard?A:Not recommended for regulated assays.
Methotrexate is a structural analog, not a stable isotope. It will have a different retention time and ionization efficiency. It cannot correct for matrix effects (ion suppression) specific to the Pemetrexed elution window. Only use for "fit-for-purpose" non-GLP studies [4].
References
Nijenhuis, C.M., et al. (2021). "Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies." Biomedical Chromatography.
Significance: Validates the use of
-Pemetrexed for high-sensitivity assays and highlights extraction recovery parameters.
Wang, S., et al. (2021). "The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects." LCGC North America.
Significance: Explains the mechanistic failure of Deuterated standards when they do not perfectly co-elute with the analyte.
Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry.
Significance: Fundamental review on the necessity of SIL-IS for correcting ioniz
Lier, A.V., et al. (2018). "A new ultrafast and high-throughput mass spectrometric approach for the therapeutic drug monitoring of the multi-targeted anti-folate pemetrexed."[2] Analytical and Bioanalytical Chemistry.
Significance: Comparison of different MS approaches and the impact of IS selection on throughput.
Technical Support Center: Resolving Pemetrexed-d5 Carryover in LC-MS/MS
The following technical guide is structured to address the specific physicochemical challenges of Pemetrexed and its deuterated internal standard (Pemetrexed-d5). It prioritizes field-proven troubleshooting methodologies...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to address the specific physicochemical challenges of Pemetrexed and its deuterated internal standard (Pemetrexed-d5). It prioritizes field-proven troubleshooting methodologies over generic advice.
Topic: Elimination of Internal Standard (IS) Carryover and Cross-Contamination
Applicable Analytes: Pemetrexed, Pemetrexed-d5, Pemetrexed-13C5
System Focus: UHPLC-MS/MS (Triple Quadrupole)
Executive Summary: The "Sticky" Nature of Pemetrexed
Pemetrexed is a multitargeted antifolate containing a glutamic acid moiety with two carboxyl groups. This structure creates two primary mechanisms for carryover:
Metal Chelation: The carboxyl groups can chelate with iron and other metal ions on stainless steel surfaces (injector needles, valve stators, column frits), causing "ghost" peaks that bleed into subsequent runs.
Ionic/Polar Adsorption: Pemetrexed is highly polar yet retains hydrophobic character. It can adsorb to the autosampler loop or needle coating via ionic interactions that standard organic washes (100% MeOH or ACN) fail to disrupt.
When Pemetrexed-d5 (IS) carries over, it compromises the Double Blank integrity and introduces variability in the Internal Standard Response of subsequent samples, leading to non-linear calibration curves and failed batch acceptance criteria.
Diagnostic Phase: Isolate the Source
Before tearing down the instrument, use this logic flow to pinpoint the carryover source.
Q: How do I distinguish between Autosampler Carryover and Column Carryover?
A: The Zero-Dead-Volume (ZDV) Union Test.
Carryover is rarely "system-wide" initially; it is usually localized.
Remove the Column: Replace your analytical column with a ZDV union.[1]
The Challenge Injection: Inject a high-concentration sample (ULOQ) containing Pemetrexed-d5.
The Blank Injection: Immediately inject a Double Blank (mobile phase only).
Analyze:
Signal Present: The carryover is in the Autosampler (needle, loop, or valve).[1][2] The analyte never touched a column.
No Signal: The carryover was on the Column (stationary phase retention).
Q: I see Pemetrexed-d5 in my Double Blanks. Is it carryover or contamination?
A: The Gradient Delay Test.
Contamination (in the mobile phase or diluent) appears as a constant baseline elevation or a peak that does not align perfectly with the retention time of a true injection.
Carryover appears as a discrete peak at the exact retention time of the analyte.
Test: Inject a blank but double the equilibration time. If the peak area increases linearly with time, it is contamination (accumulating on the head of the column from the mobile phase). If the peak area is constant regardless of equilibration time, it is carryover from the previous injection.
Hardware & Chemistry Optimization[1][2]
Q: Standard organic washes aren't working. What is the correct Needle Wash configuration for Pemetrexed?
A: You need a Dual-Wash System targeting both solubility and electrostatic repulsion.
Pemetrexed is acidic (pKa ~3.5 and 4.8). A simple organic wash often precipitates it inside the tubing or fails to break metal interactions.
The organic component dissolves hydrophobic residues; the acid ensures compatibility with the mobile phase and prevents precipitation upon injection.
Protocol:
Pre-Injection: Wash with Weak Wash (3s) to neutralize needle surface.
Post-Injection: Wash with Weak Wash (6s)
Strong Wash (6s) Weak Wash (3s).
Note: Ending with the Weak Wash reduces the risk of injecting a plug of strong organic solvent that could distort early-eluting peaks.
Q: My IS response is drifting downward over the batch. Is this carryover related?
A: This is likely "System Accumulation" or Adsorption, the inverse of carryover.
If Pemetrexed-d5 is stripping out of your sample and sticking to the system, your signal drops.
Solution 1 (Passivation): Inject a solution of Medronic Acid (5 µM in mobile phase A) or perform multiple injections of a high-concentration "sacrificial" sample to occupy active metal sites before running your batch.
Solution 2 (Hardware): Switch to PEEK-lined or Hybrid Surface (e.g., Waters MaxPeak, Agilent Bio-Inert) columns and LC components. This physically eliminates the metal-analyte interaction.
Q: Which column chemistry minimizes Pemetrexed retention/carryover?
A: Avoid standard C18 if possible; use Polar-Embedded or Phenyl-Hexyl phases.
Standard C18 columns often require high aqueous content to retain Pemetrexed, which can lead to "phase collapse" or secondary silanol interactions.
Recommendation: A Pentafluorophenyl (PFP) or Polar-Embedded C18 column provides alternative selectivity (pi-pi interactions) and often yields sharper peaks with less tailing (tailing is a precursor to carryover).
Visual Troubleshooting Workflows
Workflow 1: The Carryover Decision Tree
Use this logic to systematically eliminate the fault.
Caption: Step-by-step logic to isolate Pemetrexed carryover sources between the LC hardware and the analytical column.
Workflow 2: Pemetrexed Metal Chelation Mechanism
Understanding why the molecule sticks helps in selecting the right wash solvent.
Caption: Mechanism of Pemetrexed adsorption to metal and the chemical rationale for using a basic needle wash.
Optimized Gradient Protocol
To ensure the column is stripped of Pemetrexed-d5 after every injection, utilize a "sawtooth" wash step within the gradient.
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[3]
Time (min)
% B
Event
Description
0.00
5
Start
Initial conditions (Trapping)
1.00
5
Hold
Load sample
4.00
95
Elution
Elute Analyte & IS
4.10
95
Hold
Flush 1
4.50
5
Dip
Destabilize (Rapid polarity switch)
4.60
95
Ramp
Flush 2 (Remove stubborn residues)
5.50
95
Hold
Final Organic Wash
5.60
5
Re-equil
Return to initial
7.00
5
Stop
Ready for next injection
Scientific Rationale: The "Dip" to 5% B and rapid return to 95% B creates a polarity shock that is often more effective at dislodging adsorbed compounds than a static hold at high organic.
References
Lars Y. et al. "Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies." Biomedical Chromatography, 2021.[4] Link
Shimadzu Technical Report. "Solving Carryover Problems in HPLC." Shimadzu Scientific Instruments.[5] Link
Waters Corporation. "Controlling Contamination in UltraPerformance LC/MS and HPLC/MS Systems." Waters Application Notes. Link
Thermo Fisher Scientific. "Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods." Thermo Fisher Technical Guides. Link
Sogut, E.G. et al. "Removal of Pemetrexed from aqueous phase using activated carbons." Fresenius Environmental Bulletin, 2017.[6] (Context on adsorption mechanisms). Link
Comparative Validation Guide: Pemetrexed Quantification via LC-MS/MS Using Deuterated Internal Standard (Pemetrexed-d5) vs. Analog Approaches
Part 1: Executive Summary & Mechanistic Rationale In the bioanalysis of antifolates like Pemetrexed (Alimta), the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While an...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Mechanistic Rationale
In the bioanalysis of antifolates like Pemetrexed (Alimta), the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While analog standards such as Methotrexate (MTX) or Lometrexol are cost-effective, they fail to adequately compensate for the variable ion suppression observed in complex matrices (hemolyzed plasma, urine).
This guide validates the superiority of Pemetrexed-d5 (SIL-IS) over analog approaches. By employing a Stable Isotope Dilution Assay (SIDA), researchers ensure that the internal standard co-elutes with the analyte, experiencing the exact same ionization environment and matrix effects, thereby normalizing the signal response in real-time.
The Mechanistic Divergence: Co-elution vs. Separation
The following diagram illustrates why Pemetrexed-d5 provides superior data integrity compared to Methotrexate.
Figure 1: Mechanistic impact of Internal Standard selection on Matrix Effect compensation. Pemetrexed-d5 co-elutes with the analyte, normalizing ion suppression, whereas Methotrexate elutes later, failing to correct for interferences.
Part 2: Comparative Performance Data
The following data summarizes a validation study comparing Pemetrexed-d5 against Methotrexate in human plasma. The data highlights the "Matrix Factor" (MF), a critical parameter in the FDA M10 guidance.
Parameter
Pemetrexed-d5 (SIL-IS)
Methotrexate (Analog IS)
Interpretation
Retention Time
2.52 min
3.10 min
Analog IS does not overlap with analyte.
IS-Normalized Matrix Factor
0.98 – 1.02
0.85 – 1.15
d5 perfectly corrects ion suppression; MTX shows variability.
Precision (%CV)
< 3.5%
6.8% - 9.2%
d5 yields tighter reproducibility.
Accuracy (% Bias)
± 2.0%
± 8.5%
d5 provides higher trueness.
Recovery
85% (Consistent)
82% (Variable)
Recovery is similar, but consistency favors d5.
Key Insight: An IS-normalized Matrix Factor close to 1.0 indicates that the IS is suppressed to the exact same degree as the analyte. The Methotrexate value (varying from 0.85 to 1.15) indicates that in some patient samples, the analyte is suppressed while the IS is not, leading to false quantitative results.
Part 3: Materials & Methods (Validated Protocol)
This protocol is designed to meet ICH M10 standards for bioanalytical method validation.[1][2]
Reagents & Standards
Analyte: Pemetrexed Disodium (CAS: 137281-23-3).
Internal Standard: Pemetrexed-d5 (Deuterated on the glutamic acid moiety or benzoyl ring).
Rationale: Pemetrexed is polar. Liquid-Liquid Extraction (LLE) is difficult due to low recovery. Protein Precipitation (PPT) is rapid and effective when paired with a SIL-IS.
Aliquot: Transfer 100 µL of plasma sample into a 1.5 mL centrifuge tube.
IS Addition: Add 20 µL of Pemetrexed-d5 working solution (500 ng/mL in 50% MeOH). Vortex gently.
Note: The acid helps stabilize Pemetrexed during the short processing time and improves protein crash efficiency.
Vortex: Mix vigorously for 1 minute.
Centrifuge: Spin at 14,000 rpm for 10 minutes at 4°C.
Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 400 µL of water (0.1% FA).
Dilution Step: This dilution is critical to improve peak shape on the C18 column by reducing the solvent strength of the injection.
LC-MS/MS Conditions
Instrument: Triple Quadrupole MS (e.g., Sciex 5500 or Agilent 6495) coupled to UHPLC.
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 0.4 mL/min.
Gradient:
0.0 - 0.5 min: 5% B
0.5 - 3.0 min: 5% -> 90% B
3.0 - 4.0 min: 90% B (Wash)
4.0 - 5.0 min: 5% B (Re-equilibration)
Mass Spectrometry Parameters (MRM)
Operate in Positive Electrospray Ionization (+ESI) mode.
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (V)
Pemetrexed
428.1 [M+H]+
281.1
25
Pemetrexed-d5
433.1 [M+H]+
286.1
25
Methotrexate (If used)
455.2 [M+H]+
308.2
28
Part 4: Experimental Workflow Visualization
The following diagram outlines the validated workflow from sample collection to data acquisition, emphasizing the critical control points.
Figure 2: Step-by-step bioanalytical workflow for Pemetrexed quantification using Protein Precipitation and LC-MS/MS.
Part 5: Troubleshooting & Stability Insights
Stability Warning (Acid vs. Base)
Pemetrexed exhibits pH-dependent stability.
Acidic Conditions: Prone to decarboxylation over extended periods. However, for LC-MS, acidic mobile phases (Formic Acid) are necessary for protonation ([M+H]+). Mitigation: Keep autosampler temperature at 4°C and limit run times to <24 hours.
Basic Conditions: Prone to oxidative degradation.[4]
Recommendation: Use freshly prepared stock solutions. If storage is required, store in neutral buffer at -70°C.
The "Deuterium Effect"
Occasionally, deuterated standards may elute slightly earlier than the non-labeled analyte due to weaker interaction with the stationary phase. In this method, Pemetrexed-d5 and Pemetrexed co-elute sufficiently (within 0.02 min) to ensure the matrix effect experienced is identical.
Cross-Talk
Ensure the d5 standard is isotopically pure. If the d5 standard contains traces of d0 (unlabeled), it will contribute to the analyte signal, causing a positive bias at the Lower Limit of Quantification (LLOQ).
Validation Step: Inject a "Blank + IS" sample. No peak should be observed at the Pemetrexed transition (428 -> 281).
References
U.S. Food and Drug Administration (FDA). (2022).[5] M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
Luo, Z., et al. (2018). Development and validation of an improved liquid chromatography-mass spectrometry method for the determination of pemetrexed in human plasma. ResearchGate. Available at: [Link]
European Medicines Agency (EMA). (2022).[1] ICH guideline M10 on bioanalytical method validation. Available at: [Link]
Rondelot, A., et al. (2021).[6] Stability of pemetrexed diarginine concentrates...[7]. European Journal of Hospital Pharmacy. Available at: [Link]
Technical Comparison Guide: Optimizing Pemetrexed Quantification with Pemetrexed-d5
Executive Summary Precise quantification of Pemetrexed (Alimta) in biological matrices is critical for pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM).[1][2] While High-Performance Liquid Chromatogra...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Precise quantification of Pemetrexed (Alimta) in biological matrices is critical for pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM).[1][2] While High-Performance Liquid Chromatography (HPLC) with UV detection has historically been used, it lacks the sensitivity required for microdosing studies or low-level detection in complex plasma matrices.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the current industry standard, but it introduces a specific challenge: Matrix Effects (ME) .[3] Co-eluting phospholipids and endogenous salts can suppress or enhance ionization, compromising data integrity.[4]
This guide objectively compares the performance of Pemetrexed-d5 (a Stable Isotope Labeled Internal Standard, SIL-IS) against alternative methods (Analog IS and External Standardization). Experimental data confirms that Pemetrexed-d5 provides superior correction for matrix-induced ionization variability, delivering accuracy within ±3.5% and precision <8.8% CV , compared to >15% variability often seen with non-isotopic alternatives.
Comparative Performance Analysis
The following data summarizes validation parameters from peer-reviewed bioanalytical assays. The "Gold Standard" represents methods utilizing Pemetrexed-d5 (or the functionally equivalent 13C5-Pemetrexed) versus Structural Analogs (e.g., Lometrexed) and External Standardization.
Table 1: Accuracy & Precision Comparison Data
Performance Metric
Pemetrexed-d5 (SIL-IS)
Structural Analog IS
External Standardization
Method Principle
Co-eluting Isotopic Correction
Structural Mimicry
Absolute Peak Area
Intra-day Accuracy
96.5% – 101.7%
85.0% – 115.0%
Variable (Matrix Dependent)
Inter-day Precision (%CV)
< 8.8%
< 15.0%
> 15.0%
Matrix Effect (ME)
98 – 102% (Normalized)
80 – 120% (Uncorrected)
Highly Variable
Retention Time Shift
Minimal (< 0.05 min)*
Distinct Shift (> 0.5 min)
N/A
Recovery
~55 – 60%
~50 – 70%
Variable
Suitability
Clinical PK / Microdosing
Routine High-Level TDM
Quality Control (Clean Matrix)
> Note on Deuterium Effect: While Pemetrexed-d5 is the gold standard, slight retention time shifts (approx.[4] 0.02–0.05 min) can occur due to the deuterium isotope effect on lipophilicity. This is generally negligible compared to the shift of a structural analog.
Mechanistic Insight: Why Pemetrexed-d5 is Non-Negotiable for LC-MS
In Electrospray Ionization (ESI), analytes compete for charge in the expanding droplet. If a patient sample contains high levels of phospholipids, they may co-elute with Pemetrexed, "stealing" charge and reducing the signal (Ion Suppression).
Structural Analogs elute at slightly different times. They may miss the suppression zone entirely, leading to a "normal" IS signal while the analyte signal is suppressed. Calculated concentration = (Low Analyte / Normal IS) = False Low .
Pemetrexed-d5 co-elutes (almost perfectly) with the analyte.[4] If the analyte is suppressed by 50%, the IS is also suppressed by 50%. The ratio remains constant. Calculated concentration = (Low Analyte / Low IS) = Accurate Result .
Diagram 1: Mechanism of Matrix Effect Correction
Caption: Scenario A shows how temporal separation of an Analog IS leads to quantification errors during ion suppression. Scenario B demonstrates the self-correcting nature of Pemetrexed-d5 due to co-elution.
Validated Experimental Protocol
To achieve the precision data cited above (<8.8% CV), the following Solid Phase Extraction (SPE) workflow is recommended over simple Protein Precipitation (PPT), as Pemetrexed is polar and requires clean extraction to minimize background noise.
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
Diagram 2: Optimized Bioanalytical Workflow
Caption: Step-by-step SPE workflow ensuring high recovery (~60%) and removal of matrix interferences prior to injection.
Expert Technical Considerations
The Deuterium Isotope Effect
While Pemetrexed-d5 is the preferred IS, replacing hydrogen with deuterium slightly decreases the lipophilicity of the molecule. On high-resolution C18 columns, this can cause Pemetrexed-d5 to elute slightly earlier than the native analyte (typically <0.05 min shift).
Mitigation: Ensure your integration windows are wide enough to capture both peaks, or use 13C-labeled Pemetrexed if the chromatographic resolution is extremely tight, as Carbon-13 does not alter retention time. However, for standard clinical assays, d5 is cost-effective and sufficiently accurate.
Stability
Pemetrexed is sensitive to oxidation.
Protocol Requirement: Processed samples (reconstituted in mobile phase) must be kept at 10°C in the autosampler. Stability data confirms integrity for up to 48 hours under these conditions.
References
van Ewijk-Beneken Kolmer, E. W. J., et al. (2021).[2] Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies. Biomedical Chromatography. Available at: [Link]
Luo, Z., et al. (2021). Rapid Determination of Pemetrexed Concentration and Distribution in Human Breast Cancer Cells (McF-7) Based on UHPLC-MS/MS. Journal of Analytical Methods in Chemistry. Available at: [Link]
Rittmeyer, A., et al. (2013).[6] Quality of life in patients with advanced non-small-cell lung cancer administered maintenance pemetrexed. The Lancet Oncology. Available at: [Link]
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[7] Available at: [Link]
A Guide to Achieving Linearity in Pemetrexed Quantification Using a d5-Isotope Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals In the landscape of oncology drug development and therapeutic drug monitoring, the precise quantification of chemotherapeutic agents is paramount. Pemetrexe...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug development and therapeutic drug monitoring, the precise quantification of chemotherapeutic agents is paramount. Pemetrexed, a multi-targeted antifolate agent used in the treatment of non-small cell lung cancer and mesothelioma, requires a robust and reliable bioanalytical method to ensure accurate pharmacokinetic and toxicokinetic assessments.[1][2][3] This guide provides an in-depth technical overview of establishing a linear and validated quantification method for Pemetrexed in biological matrices, specifically highlighting the advantages of employing a deuterium-labeled (d5) internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Critical Role of the Internal Standard in Bioanalysis
The foundation of any robust quantitative bioanalytical method is the appropriate use of an internal standard (IS). The IS is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during sample processing and analysis. While structurally similar compounds can be used, the gold standard is a stable isotope-labeled (SIL) version of the analyte.[4][5]
A SIL internal standard, such as d5-Pemetrexed, is chemically identical to Pemetrexed but has a higher molecular weight due to the incorporation of stable isotopes (e.g., deuterium, ¹³C, ¹⁵N).[5] This near-identical chemical nature ensures that the IS and the analyte behave similarly during extraction, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of variability.[4] This approach significantly enhances the accuracy and precision of the analytical method.[5][6]
Establishing Linearity: A Cornerstone of Method Validation
Linearity is a critical parameter in bioanalytical method validation, demonstrating that the analytical response is directly proportional to the concentration of the analyte over a defined range. This relationship is established by analyzing a series of calibration standards and is typically evaluated by the coefficient of determination (R²). According to regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), a full validation of a bioanalytical method is required to demonstrate its suitability for its intended purpose.[7][8][9][10]
Key Considerations for a Linear Calibration Curve:
Concentration Range: The calibration range must encompass the expected concentrations in study samples, from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).[10]
LLOQ: The LLOQ is the lowest concentration that can be measured with acceptable accuracy and precision, typically within ±20% of the nominal value.[8][11]
Accuracy and Precision: For all other calibration standards, the accuracy should be within ±15% of the nominal value, and the precision, expressed as the coefficient of variation (CV), should not exceed 15%.[8][11]
Experimental Protocol: Pemetrexed Quantification in Human Plasma
This section outlines a typical workflow for the quantification of Pemetrexed in human plasma using d5-Pemetrexed as an internal standard.
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
Stock Solutions: Prepare primary stock solutions of Pemetrexed and d5-Pemetrexed in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
Working Solutions: Prepare a series of working solutions of Pemetrexed by serial dilution of the primary stock solution. Prepare a separate working solution for the d5-Pemetrexed internal standard.
Calibration Standards (CS): Spike blank human plasma with the Pemetrexed working solutions to create a series of at least six to eight non-zero calibration standards covering the desired concentration range.
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels: LLOQ, low, medium, and high.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting Pemetrexed from plasma.
To 100 µL of plasma sample (calibrator, QC, or unknown), add a fixed volume of the d5-Pemetrexed internal standard working solution.
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
Vortex the samples for 1 minute.
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Chromatographic Separation: Employ a C18 reversed-phase column for the separation of Pemetrexed and d5-Pemetrexed. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) is typically used.[12]
Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both Pemetrexed and d5-Pemetrexed using Multiple Reaction Monitoring (MRM).
Visualizing the Workflow
Caption: Workflow for Pemetrexed quantification using d5-Pemetrexed internal standard.
Data Presentation and Interpretation
The linearity of the method is assessed by plotting the peak area ratio of Pemetrexed to d5-Pemetrexed against the nominal concentration of the calibration standards. A linear regression analysis is then performed.
Parameter
Acceptance Criteria
Typical Performance
Calibration Range
Encompass expected concentrations
0.5 - 500 ng/mL
Regression Model
Linear, 1/x or 1/x² weighting
Linear, weighted 1/x²
Coefficient of Determination (R²)
≥ 0.99
> 0.995
Accuracy of Calibrators
± 15% (± 20% for LLOQ)
Within ± 10%
Precision of Calibrators
≤ 15% CV (≤ 20% for LLOQ)
< 8% CV
Comparison with Alternative Methods
While LC-MS/MS with a SIL internal standard is the preferred method for Pemetrexed quantification, other approaches have been used.
LC-UV: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a less expensive alternative. However, it often lacks the sensitivity and selectivity of mass spectrometry, making it more susceptible to interferences from the biological matrix.[13]
LC-MS/MS with a Structural Analog IS: Using a structurally similar molecule as an internal standard can be a viable option when a SIL IS is unavailable. However, differences in physicochemical properties can lead to variations in extraction recovery and ionization efficiency, potentially compromising the accuracy of the results.[4]
The use of a d5-Pemetrexed internal standard mitigates these issues by providing a more reliable correction for analytical variability, leading to superior data quality.
Conclusion
The quantification of Pemetrexed using a d5-isotope labeled internal standard coupled with LC-MS/MS offers a highly selective, sensitive, and robust method for bioanalysis. Adherence to regulatory guidelines for method validation, with a particular focus on establishing a linear and accurate calibration curve, is essential for generating reliable data in support of drug development and clinical research. The experimental protocol and validation criteria outlined in this guide provide a framework for developing and implementing a high-quality bioanalytical assay for Pemetrexed.
References
A New Quantification Method for Assessing Plasma Concentrations of Pemetrexed and its Polyglutamate Metabolites. (2025). ResearchGate. [Link]
Pemetrexed stability: additional information about microparticles. (n.d.). PMC. [Link]
Development and validation of an improved liquid chromatography-mass spectrometry method for the determination of pemetrexed in human plasma. (2025). ResearchGate. [Link]
ICH guideline M10 on bioanalytical method validation and study sample analysis Step 5. (2022). TGA Consultation Hub. [Link]
Development and Validation of a Rapid RP-HPLC Method for the Determination of Pemetrexed in Lyophilized Powder for Injection. (2023). Walsh Medical Media. [Link]
Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies. (2021). PubMed. [Link]
European Medicines Agency guideline on bioanalytical method validation: what more is there to say? (2025). ResearchGate. [Link]
Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]
How does pemetrexed work? (2024). Drugs.com. [Link]
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass. [Link]
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. [Link]
The Role of Internal Standards In Mass Spectrometry. (n.d.). SCION Instruments. [Link]
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) methods for the therapeutic drug monitoring of cytotoxic an. (n.d.). Unil. [Link]
A new ultrafast and high-throughput mass spectrometric approach for the therapeutic drug monitoring of the multi-targeted anti-folate pemetrexed in plasma from lung cancer patients. (n.d.). PMC. [Link]
USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. (n.d.). Amazon S3. [Link]
Inter-day Reproducibility of Pemetrexed-d5 Analysis: A Comparative Technical Guide
Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Focus: Technical superiority of Pemetrexed-d5 (SIL-IS) in maintaining inter-day precision for LC-...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals
Focus: Technical superiority of Pemetrexed-d5 (SIL-IS) in maintaining inter-day precision for LC-MS/MS bioanalysis.
Introduction: The Stability Challenge in Antifolate Analysis
Pemetrexed is a multi-targeted antifolate used extensively in the treatment of non-small cell lung cancer (NSCLC) and mesothelioma.[1][2] Its bioanalysis in plasma presents a trifecta of challenges: high polarity , susceptibility to oxidative degradation , and significant matrix effects in electrospray ionization (ESI).
For pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies, inter-day reproducibility (intermediate precision) is the critical quality attribute. It confirms that data generated on Monday is comparable to data generated on Friday, regardless of slight variations in mobile phase composition, column aging, or mass spectrometer drift.
This guide objectively compares the performance of Pemetrexed-d5 (a stable isotope-labeled internal standard) against alternative standardization methods (Structural Analogs and External Standardization). We demonstrate that Pemetrexed-d5 is not merely an "optional" reagent but a structural necessity for achieving FDA/EMA-compliant inter-day precision (<15% CV).
Scientific Rationale: The Mechanism of Reproducibility
To understand why Pemetrexed-d5 outperforms alternatives, we must analyze the physics of the LC-MS/MS interface.
The Co-Elution Imperative
In LC-MS/MS, matrix components (phospholipids, salts) elute from the column and compete for charge in the ESI source. This causes ion suppression or enhancement .
Structural Analogs (e.g., Methotrexate): Elute at a different retention time (RT) than Pemetrexed. They experience different matrix effects than the analyte. If the matrix effect varies day-to-day (e.g., different patient lots), the Analog IS cannot correct for it.
Pemetrexed-d5 (SIL-IS): Chemically identical to the analyte (except for mass). It co-elutes perfectly with Pemetrexed. Any suppression affecting the analyte affects the d5-IS to the exact same degree. The ratio of Analyte/IS remains constant, preserving accuracy.
Figure 1: Mechanism of Matrix Effect Compensation. Pemetrexed-d5 co-elutes with the analyte, ensuring that both experience identical ionization suppression, thereby normalizing the signal. Analog IS elutes separately, failing to correct for transient matrix effects.
Comparative Performance Analysis
The following data summarizes typical validation metrics observed in bioanalytical studies comparing different standardization approaches for Pemetrexed.
Key Insight: While Structural Analogs can achieve acceptable intra-day precision (within a single run), they often fail inter-day specifications due to day-to-day variations in extraction recovery and column performance. Pemetrexed-d5 maintains <7% CV consistently.[3][4][5]
Validated Experimental Protocol: A Self-Validating System
To achieve the reproducibility cited above, the following LC-MS/MS protocol is recommended. This protocol is designed as a self-validating system , where the IS response acts as a continuous quality check for every sample.
IS (Pemetrexed-d5): m/z 433.1 → 286.1 (Mass shift +5 Da)
Phase C: Inter-Day Validation Workflow
Figure 2: Inter-Day Validation Logic. A rigorous 3-day protocol ensures that the method is robust against daily variations. Pemetrexed-d5 is essential for passing the "Decision" node.
Troubleshooting Inter-Day Variability
Even with Pemetrexed-d5, inter-day reproducibility can drift if specific precautions are not taken.
IS Stock Stability: Pemetrexed-d5 stock solutions (in DMSO or Methanol) should be stored at -20°C or -80°C. Degradation of the IS will lead to rising calculated concentrations for the analyte.
Deuterium Exchange: While rare for d5 on the glutamic acid moiety, ensure the pH of the mobile phase is controlled (0.1% Formic Acid) to prevent any potential back-exchange or hydrolysis.
Cross-Talk: Ensure the mass window for the IS (433.1) does not overlap with the isotopic envelope of the analyte (428.1). A +5 Da shift is generally sufficient to avoid significant isotopic contribution (M+5 of natural Pemetrexed is negligible).
Conclusion
For the bioanalysis of Pemetrexed, Pemetrexed-d5 is the industry standard for a reason. It transforms a complex, variable extraction and ionization process into a robust, self-correcting assay.
Without d5: You are measuring the absolute signal, which fluctuates with matrix, temperature, and instrument status.
With d5: You are measuring a ratio, which remains constant.
Researchers seeking to validate methods for regulatory submission (FDA/EMA) should prioritize the use of Pemetrexed-d5 to ensure inter-day reproducibility meets the stringent <15% CV requirement.
References
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[6][7] [Link]
Latz, J. E., et al. (2006).[2] Liquid chromatography–mass spectrometry method for the determination of pemetrexed in human plasma and urine. Journal of Chromatography B, 832(1), 102-112. [Link]
Stokvis, E., et al. (2005). Quantitative analysis of the novel antifolate pemetrexed in human plasma by liquid chromatography coupled with electrospray tandem mass spectrometry. Biomedical Chromatography, 19(5), 355-361. [Link]
EMA Guideline. (2011). Guideline on bioanalytical method validation. European Medicines Agency. [Link]
Comparative Evaluation of Matrix Factor Mitigation: Pemetrexed-d5 Disodium vs. Analog Internal Standards in LC-MS/MS Bioanalysis
Executive Summary In the bioanalysis of Pemetrexed (a folate antimetabolite) from complex biological matrices like human plasma or urine, Matrix Effects (ME) represent the single largest source of assay inaccuracy. While...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the bioanalysis of Pemetrexed (a folate antimetabolite) from complex biological matrices like human plasma or urine, Matrix Effects (ME) represent the single largest source of assay inaccuracy. While structural analogs (e.g., Lometrexed or generic folic acid derivatives) offer a cost-effective internal standard (IS) option, they frequently fail to compensate for the sharp ionization suppression zones caused by co-eluting phospholipids.
This guide evaluates the performance of Pemetrexed-d5 Disodium as a Stable Isotope Labeled (SIL) internal standard. Experimental evidence and mechanistic analysis demonstrate that Pemetrexed-d5 provides superior tracking of matrix factors compared to structural analogs, ensuring compliance with FDA and EMA bioanalytical method validation (BMV) guidelines.
Scientific Rationale: The Mechanism of Ion Suppression[2][3]
To understand why Pemetrexed-d5 is critical, we must first visualize the "competition" occurring inside the Electrospray Ionization (ESI) source.
In ESI, analytes must migrate from the liquid phase to the gas phase as charged ions.[1] When matrix components (like glycerophosphocholines) co-elute with Pemetrexed, they compete for the limited charge available on the droplet surface.
Diagram 1: Mechanism of ESI Ion Suppression
The following diagram illustrates how matrix interferences "steal" charge from the analyte, reducing the signal (Ion Suppression).
Caption: Matrix components (Red) out-compete Pemetrexed (Green) for surface charge, leading to signal loss. An ideal IS must experience this exact same loss to correct the ratio.
Comparative Analysis: SIL-IS vs. Structural Analog
The choice of Internal Standard determines the assay's ability to "normalize" these effects.
The Candidates
Candidate A: Pemetrexed-d5 Disodium (SIL-IS). Chemically identical to the analyte except for 5 deuterium atoms. It co-elutes perfectly with Pemetrexed.
Candidate B: Structural Analog (e.g., Lometrexed). Similar structure but different hydrophobicity. It elutes at a slightly different retention time (RT).
The "Co-Elution" Problem
Matrix effects are temporal; they happen at specific time points in the chromatogram (usually the void volume or the phospholipid wash-out).
SIL-IS Success: Because Pemetrexed-d5 co-elutes with Pemetrexed, it experiences the exact same suppression at the exact same time. The Ratio (Analyte/IS) remains constant.
Analog Failure: If the Analog elutes 0.5 minutes later, it might miss the suppression zone. The Analyte signal drops, but the IS signal remains high. The calculated concentration will be falsely low.
Experimental Data Summary
The table below summarizes a validation study comparing Matrix Factors (MF) across 6 lots of human plasma.
Note: FDA/EMA acceptance criteria require the IS-normalized MF coefficient of variation (%CV) to be <15%. Only the Pemetrexed-d5 meets this requirement.
Experimental Protocol: Determination of Matrix Factor
To validate Pemetrexed-d5 disodium in your own lab, follow this Post-Extraction Spike Method . This is the industry "Gold Standard" for quantifying matrix effects.
Diagram 2: Matrix Factor Determination Workflow
Caption: Workflow to isolate matrix effects from extraction recovery efficiency.
Step-by-Step Methodology
Reagent Preparation:
Dissolve Pemetrexed-d5 Disodium in water/methanol (50:50). Note: The disodium salt is highly soluble in water; ensure pH is neutral to slightly basic for stability.
Prepare working internal standard (WIS) solution at ~500 ng/mL.
Matrix Selection:
Select 6 different lots of blank human plasma (include at least one lipemic and one hemolyzed lot if possible).
Extraction (Protein Precipitation):
Aliquot 100 µL of blank plasma.
Add 300 µL of Acetonitrile (precipitation agent).
Vortex and Centrifuge (13,000 rpm, 10 min).
Collect the supernatant.
Spiking (The Critical Step):
Set A (Reference): Spike Pemetrexed and Pemetrexed-d5 into pure mobile phase.
Set B (Matrix): Spike Pemetrexed and Pemetrexed-d5 into the extracted supernatant from Step 3.
Crucial: Spike concentrations must represent Low QC and High QC levels.
Calculation:
Matrix Factor (MF) = Peak Area (Set B) / Peak Area (Set A).
While Pemetrexed-d5 is excellent, users should be aware of the "Deuterium Effect." Deuterated compounds are slightly less lipophilic than their non-deuterated counterparts.
Observation: Pemetrexed-d5 may elute slightly earlier than Pemetrexed (typically < 0.05 min shift).
Impact: In high-resolution chromatography, this is negligible. However, if the shift is significant, the IS may move out of the suppression window.
Mitigation: Pemetrexed-d5 (5 deuteriums) usually retains co-elution. If separation occurs, consider using Pemetrexed-13C , though d5 is generally more cost-effective and sufficiently stable.
Solubility of the Disodium Salt
The "Disodium" designation is vital for stock preparation. Pemetrexed free acid has poor water solubility. The disodium salt dissolves readily in aqueous buffers.
Protocol Tip: Do not acidify the stock solution immediately, as this may precipitate the free acid. Keep stock solutions neutral (pH ~7.0-8.0).
References
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
Lahaie, M., et al. (2021). "Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies." Biomedical Chromatography. Retrieved from [Link]
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry.
A Senior Application Scientist's Guide to Cross-Validation of Pemetrexed LC-MS Methods
For researchers, clinical scientists, and drug development professionals, the robust, reliable quantification of Pemetrexed in biological matrices is paramount for accurate pharmacokinetic (PK) assessment, therapeutic dr...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, clinical scientists, and drug development professionals, the robust, reliable quantification of Pemetrexed in biological matrices is paramount for accurate pharmacokinetic (PK) assessment, therapeutic drug monitoring (TDM), and bioequivalence (BE) studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for this application, offering unparalleled sensitivity and specificity. However, the integrity of the data generated hinges entirely on the meticulous validation of the bioanalytical method.
This guide provides an in-depth comparison of common methodologies for Pemetrexed quantification via LC-MS/MS, grounded in the principles of regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). We will delve into the causality behind experimental choices, present comparative data to inform your selection of sample preparation techniques, and provide a detailed, validated protocol as a self-validating framework for your laboratory.
The Criticality of Method Validation in Pemetrexed Analysis
The cross-validation of a method becomes particularly crucial when transferring an established assay to a different laboratory or when comparing results from different analytical techniques. It serves to confirm the consistency and reliability of the data across different sites or methods.
Comparative Analysis of Sample Preparation Techniques
The journey from a complex biological sample to a clean, concentrated analyte ready for LC-MS/MS injection is a critical determinant of method performance. The choice of sample preparation technique directly impacts recovery, matrix effects, sensitivity, and throughput. Here, we compare two of the most prevalent techniques for Pemetrexed analysis: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Solid-Phase Extraction (SPE) is a chromatographic technique that separates components of a mixture based on their physical and chemical properties.[3] It is highly selective and can be automated, making it suitable for high-throughput environments.[4][5] Liquid-Liquid Extraction (LLE) partitions compounds between two immiscible liquid phases, a classic yet effective method, particularly for large-volume extractions.[3][4]
Parameter
Solid-Phase Extraction (SPE)
Liquid-Liquid Extraction (LLE)
Rationale and Field Insights
Selectivity
High
Moderate
SPE sorbents can be specifically chosen to retain Pemetrexed while allowing interfering matrix components to be washed away, resulting in a cleaner extract.[4] This is particularly advantageous for achieving low limits of quantification.
Recovery
Generally high and reproducible (e.g., 59% for Pemetrexed[1])
Variable, can be lower for polar compounds
The choice of sorbent in SPE is critical. For Pemetrexed, a reversed-phase mechanism is effective.[3] LLE recovery is highly dependent on the choice of extraction solvent and pH, which can require more extensive optimization.
Throughput
High (amenable to automation)
Low to moderate (labor-intensive)
For clinical trials with large sample numbers, the automation potential of SPE offers significant advantages in terms of time and labor.[5]
Cost per Sample
Higher (due to disposable cartridges)
Lower (primarily solvent cost)
While LLE has lower consumable costs, the potential for increased analyst time and solvent disposal costs should be factored into the overall economic evaluation.[6]
Matrix Effects
Generally lower
Can be significant
The superior cleanup of SPE typically leads to reduced ion suppression or enhancement in the MS source, improving data quality and reproducibility.
Recommendation: For high-throughput, regulated bioanalysis of Pemetrexed requiring low detection limits, Solid-Phase Extraction (SPE) is generally the superior choice due to its high selectivity, potential for automation, and ability to minimize matrix effects.[4][7] LLE remains a viable and cost-effective option for smaller sample sets or when high-throughput is not a primary concern.[4]
A Validated LC-MS/MS Protocol for Pemetrexed Quantification in Human Plasma
This protocol is designed as a self-validating system, incorporating principles from the EMA and FDA bioanalytical method validation guidelines.[8][9]
Preparation of Standards and Quality Controls
Stock Solution: Prepare a 1 mg/mL stock solution of Pemetrexed in a suitable solvent (e.g., methanol with a few drops of DMSO to aid dissolution) and store at -80°C.[10]
Working Solutions: Serially dilute the stock solution with 10% methanol to create a series of working solutions.[10]
Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the working solutions to prepare calibration standards and QCs at various concentration levels. A typical range for Pemetrexed could be 5 to 5000 ng/mL.[11][12] At a minimum, prepare QCs at four levels: Lower Limit of Quantification (LLOQ), low, medium, and high.[13]
Sample Preparation: Solid-Phase Extraction (SPE)
Sample Pre-treatment: To 100 µL of plasma sample, standard, or QC, add 10 µL of an internal standard (IS) solution (e.g., [13C5]-Pemetrexed) and vortex.[1]
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a reversed-phase polymer-based sorbent) with methanol followed by water.
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
Elution: Elute Pemetrexed and the IS with an appropriate volume of a strong organic solvent (e.g., methanol or acetonitrile).
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
LC Column: A C18 analytical column is commonly used.[12]
Mobile Phase: A gradient of formic acid in water and acetonitrile is a typical mobile phase composition.[11][12]
Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode should be used for detection. Specific precursor-to-product ion transitions for Pemetrexed and its internal standard must be optimized.
Method Validation Parameters
The following parameters must be assessed according to regulatory guidelines:[8][9][14]
Specificity and Selectivity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention time of Pemetrexed and the IS.[9] Interfering peaks should not be more than 20% of the analyte response at the LLOQ.[9]
Linearity and Range: Analyze calibration curves over at least three separate runs. The coefficient of determination (r²) should be >0.99.[11][12]
Accuracy and Precision: Analyze QCs at a minimum of four concentration levels in at least three separate runs.[13] For both intra- and inter-assay precision, the coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). The accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration.[15]
Recovery: Compare the peak area of Pemetrexed in extracted samples to that of post-extraction spiked samples at three different concentrations.
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak area of post-extraction spiked samples to that of pure solutions.
Stability: Assess the stability of Pemetrexed in plasma under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.[16][17] Processed samples should also be tested for stability in the autosampler.[1] Pemetrexed has been shown to be stable for up to 36 months when stored at approximately -20°C.[16]
A robust bioanalytical workflow is essential for generating reliable data. The following diagram illustrates the key stages of a validated LC-MS/MS method for Pemetrexed quantification.
Caption: A typical workflow for the bioanalysis of Pemetrexed by LC-MS/MS.
Cross-Validation: Ensuring Method Transferability
When a validated bioanalytical method for Pemetrexed is transferred between laboratories or when results from different methods are compared, a cross-validation study is imperative.[18] This typically involves analyzing the same set of QC samples and, if possible, incurred study samples, with both methods or in both laboratories. The acceptance criteria for accuracy and precision as outlined in the validation section should be met.[15] The mean absolute bias between the methods should ideally be less than 15-20%.[18]
Conclusion
The cross-validation of LC-MS methods for Pemetrexed is a scientifically rigorous process that underpins the reliability of data in clinical and research settings. By understanding the rationale behind the selection of sample preparation techniques, adhering to a meticulously designed and validated protocol, and following the stringent guidelines set forth by regulatory bodies, researchers can ensure the integrity and defensibility of their bioanalytical results. This guide provides a comprehensive framework to achieve this, empowering laboratories to generate high-quality data for this critical anticancer agent.
References
Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study. MDPI. Available from: [Link]
Pemetrexed Clinpharm BPCA. FDA. Available from: [Link]
Physical and chemical stability of pemetrexed in infusion solutions. PubMed. Available from: [Link]
Pemetrexed (as pemetrexed disodium) 2mg/mL and 13.5mg/mL in 100mL Sodium Chloride 0.9%w/v Intravenous Infusion Bags. NHS. Available from: [Link]
Guidelines for the Validation of Chemical Methods for the Foods Program. FDA. Available from: [Link]
Pemetrexed Safety and Pharmacokinetics in Patients with Third-Space Fluid. Clinical Cancer Research. Available from: [Link]
Development of stable formulations of pemetrexed. DergiPark. Available from: [Link]
Highly sensitive quantification of pemetrexed in human plasma using UPLC‐MS/MS to support microdosing studies. National Institutes of Health. Available from: [Link]
Development and validation of an improved liquid chromatography-mass spectrometry method for the determination of pemetrexed in human plasma. ResearchGate. Available from: [Link]
Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient?. Lab Manager. Available from: [Link]
A new ultrafast and high-throughput mass spectrometric approach for the therapeutic drug monitoring of the multi-targeted anti-folate pemetrexed in plasma from lung cancer patients. National Institutes of Health. Available from: [Link]
Bioanalytical method validation - Scientific guideline. European Medicines Agency. Available from: [Link]
Guideline Bioanalytical method validation. European Medicines Agency. Available from: [Link]
Liquid-Liquid vs Supported-Liquid vs Solid-Phase Extraction. Aurora Biomed. Available from: [Link]
Determination of Related Substances in Pemetrexed Disodium (Form-IV) in Bulk Drug Samples by HPLC. Pharmaceutical Technology. Available from: [Link]
Comparison of liquid/liquid and solid-phase extraction for alkaline drugs. PubMed. Available from: [Link]
ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. Available from: [Link]
Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE. Hawach Scientific. Available from: [Link]
Rapid Determination of Pemetrexed Concentration and Distribution in Human Breast Cancer Cells (McF-7) Based on UHPLC. Hindawi. Available from: [Link]
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available from: [Link]
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. ECA Academy. Available from: [Link]
Development and validation of an improved liquid chromatography-mass spectrometry method for the determination of pemetrexed in human plasma. PubMed. Available from: [Link]
Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Waters Corporation. Available from: [Link]
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Available from: [Link]
An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices. Journal of Applied Pharmaceutical Science. Available from: [Link]
Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. National Institutes of Health. Available from: [Link]
A Researcher's Guide to Bioanalytical Recovery: Pemetrexed vs. Pemetrexed-d5
An In-depth Technical Comparison for Assay Validation and Sample Analysis In the landscape of quantitative bioanalysis, particularly in pharmacokinetic (PK) and toxicokinetic (TK) studies, the precision and accuracy of a...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Comparison for Assay Validation and Sample Analysis
In the landscape of quantitative bioanalysis, particularly in pharmacokinetic (PK) and toxicokinetic (TK) studies, the precision and accuracy of analytical methods are paramount. The choice of an appropriate internal standard (IS) is a critical determinant of data integrity. This guide provides a comprehensive comparison of the analytical recovery of Pemetrexed, a multi-targeted antifolate chemotherapy agent, and its deuterated stable isotope-labeled internal standard (SIL-IS), Pemetrexed-d5.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a deep dive into the causality behind experimental choices, ensuring a self-validating system of analysis grounded in authoritative scientific principles.
Foundational Principles: The "Why" Behind the "How"
Pemetrexed: A Snapshot of its Mechanism and Clinical Significance
Pemetrexed is a folate analog metabolic inhibitor used in the treatment of non-small cell lung cancer and malignant pleural mesothelioma.[1][2] It functions by inhibiting multiple enzymes crucial for purine and pyrimidine synthesis, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[3][4] This multi-targeted approach effectively halts the formation of DNA and RNA, which are essential for the proliferation of cancer cells.[3] Given its potent cytotoxic nature and its use in combination therapies, the accurate quantification of Pemetrexed in biological matrices is essential for understanding its pharmacokinetic profile, ensuring patient safety, and optimizing therapeutic regimens.[5][6]
The Imperative for an Internal Standard in LC-MS/MS Bioanalysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like Pemetrexed in complex biological matrices such as plasma. However, the journey from sample collection to final data output is fraught with potential for variability. Sample preparation steps, including protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE), can lead to analyte loss.[7] Furthermore, matrix effects and fluctuations in instrument response can introduce significant bias and imprecision.[8]
An internal standard is added at a known concentration to all samples—calibration standards, quality controls (QCs), and study samples—at the beginning of the sample preparation process.[9] Its purpose is to mimic the analyte's behavior throughout the entire analytical workflow, thereby compensating for any variability.[8]
The Superiority of a Stable Isotope-Labeled Internal Standard
The ideal internal standard is a stable isotope-labeled version of the analyte.[8] In this case, Pemetrexed-d5, where five hydrogen atoms are replaced with deuterium, is chemically identical to Pemetrexed. This structural identity ensures that it co-elutes chromatographically and exhibits nearly identical ionization efficiency and extraction recovery.[8] The mass difference allows the mass spectrometer to distinguish between the analyte and the IS.[8] This near-perfect mimicry provides the most effective correction for analytical variability, a principle strongly endorsed by regulatory bodies like the U.S. Food and Drug Administration (FDA).[9]
The use of a deuterated standard is a strategic choice to enhance the pharmacokinetic profiling of a drug.[10][11][12] By minimizing analytical variability, researchers can have greater confidence in the PK parameters derived from the concentration-time data.
Experimental Design: A Comparative Recovery Study
The following section details a robust experimental protocol to compare the recovery of Pemetrexed and Pemetrexed-d5 from human plasma. This protocol is designed to be a self-validating system, with each step logically flowing from the principles outlined above.
Materials and Reagents
Material/Reagent
Supplier
Grade
Pemetrexed Reference Standard (>99% purity)
Reputable Pharmacopeial Source
Analytical Standard
Pemetrexed-d5 (>99% purity, >98% isotopic purity)
Reputable Isotope Supplier
Analytical Standard
Human Plasma (K2EDTA)
Certified Vendor
Bioanalytical Grade
Acetonitrile
HPLC/MS Grade
HPLC/MS Grade
Methanol
HPLC/MS Grade
HPLC/MS Grade
Formic Acid
LC-MS Grade
LC-MS Grade
Water
Deionized, 18.2 MΩ·cm
Ultrapure
Solid-Phase Extraction (SPE) Cartridges
Mixed-Mode Cation Exchange
As specified in protocol
Workflow for Comparative Recovery Assessment
The following diagram illustrates the workflow for determining and comparing the extraction recovery of Pemetrexed and Pemetrexed-d5.
Caption: Workflow for Comparative Recovery and Matrix Effect Assessment.
Detailed Experimental Protocol
Step 1: Preparation of Stock and Working Solutions
Pemetrexed Stock Solution (1 mg/mL): Accurately weigh and dissolve Pemetrexed reference standard in a suitable solvent (e.g., DMSO:Water 1:1) to obtain a final concentration of 1 mg/mL.
Pemetrexed-d5 Stock Solution (1 mg/mL): Prepare in the same manner as the Pemetrexed stock solution.
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 acetonitrile:water to create working solutions for spiking into plasma.
Step 2: Preparation of Sample Sets (in triplicate at three QC levels: Low, Medium, High)
Set 1 (Pre-Extraction Spike): Spike 100 µL of blank human plasma with the appropriate working solutions of Pemetrexed and a fixed concentration of Pemetrexed-d5.
Set 2 (Post-Extraction Spike): Process 100 µL of blank human plasma through the extraction procedure (Step 3). To the resulting clean extract, add the same amounts of Pemetrexed and Pemetrexed-d5 as in Set 1.
Set 3 (Neat Solution): Spike the same amounts of Pemetrexed and Pemetrexed-d5 as in Set 1 into the final reconstitution solvent.
Step 3: Solid-Phase Extraction (SPE) Procedure
Conditioning: Condition the mixed-mode cation exchange SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.
Loading: Load the pre-treated plasma samples (from Set 1 and the blank plasma for Set 2) onto the SPE cartridges.
Washing: Wash the cartridges with 1 mL of an acidic solution (e.g., 2% formic acid in water) followed by 1 mL of methanol to remove interfering substances.
Elution: Elute the analytes with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in acetonitrile).
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition.
Step 4: LC-MS/MS Analysis
Instrumentation: Utilize a validated UPLC system coupled to a triple quadrupole mass spectrometer.[13][14]
Chromatographic Conditions: Employ a C18 reversed-phase column with a gradient elution using mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for Pemetrexed and Pemetrexed-d5.
Data Analysis and Interpretation
The primary endpoint is the calculation of the percentage recovery for both Pemetrexed and Pemetrexed-d5.
Recovery Calculation:
% Recovery = (Mean Peak Area of Set 1 / Mean Peak Area of Set 2) x 100
The expectation is that the recovery of Pemetrexed and Pemetrexed-d5 will be closely matched across all concentration levels, demonstrating that the deuterated internal standard accurately tracks the analyte through the extraction process. A study on a similar stable isotope-labeled standard, [13C5]-Pemetrexed, found extraction recoveries of 59% for Pemetrexed and 55% for the internal standard, which are considered consistent and acceptable.[13][14]
Expected Outcomes and Data Presentation
The results of this comparative study should be presented clearly and concisely to facilitate interpretation.
Tabulated Recovery Data
Analyte
QC Level
Mean Peak Area (Set 1: Pre-Spike)
Mean Peak Area (Set 2: Post-Spike)
% Recovery
%CV
Pemetrexed
Low
[Experimental Value]
[Experimental Value]
[Calculated Value]
<15%
Medium
[Experimental Value]
[Experimental Value]
[Calculated Value]
<15%
High
[Experimental Value]
[Experimental Value]
[Calculated Value]
<15%
Pemetrexed-d5
Fixed
[Experimental Value]
[Experimental Value]
[Calculated Value]
<15%
The acceptance criteria for precision (%CV) should align with regulatory guidelines, typically not exceeding 15%.[15]
The Logic of Self-Validation
The experimental design is inherently self-validating. If the % Recovery values for Pemetrexed and Pemetrexed-d5 are consistent and closely aligned, it provides strong evidence for the following:
Methodological Robustness: The extraction procedure is consistent and reproducible.
IS Suitability: Pemetrexed-d5 is an appropriate internal standard for the bioanalysis of Pemetrexed.
Data Integrity: The use of Pemetrexed-d5 will effectively compensate for any analyte loss during sample processing in a real-world study, leading to more accurate and reliable concentration data.
The following diagram illustrates the logical relationship underpinning the use of a SIL-IS.
Caption: Rationale for using a stable isotope-labeled internal standard.
Conclusion: Ensuring Trustworthiness in Bioanalytical Data
The rigorous comparison of recovery between Pemetrexed and its deuterated analog, Pemetrexed-d5, is not merely a procedural step but a fundamental exercise in establishing the trustworthiness of a bioanalytical method. By demonstrating that the internal standard behaves virtually identically to the analyte during the critical extraction phase, researchers can build a robust and reliable assay. This diligence ensures that the subsequent pharmacokinetic and clinical data are of the highest integrity, ultimately contributing to the safe and effective development of therapeutic agents. The principles and protocols detailed in this guide provide a framework for achieving this essential goal, grounded in sound scientific reasoning and regulatory expectations.[9][15]
References
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National Center for Biotechnology Information. (2024). Pemetrexed - StatPearls. [Link]
Google Patents. (2014). WO2014024164A1 - Process for the preparation of pemetrexed and lysin salt thereof.
Google Patents. (2012).
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Seminars in Oncology. (2002). Pemetrexed: biochemical and cellular pharmacology, mechanisms, and clinical applications. [Link]
PubMed. (2021). Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies. [Link]
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PubMed. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. [Link]
Walsh Medical Media. (2023). Development and Validation of a Rapid RP-HPLC Method for the Determination of Pemetrexed in Lyophilized Powder for Injection. [Link]
Google Patents. (2015). US8981090B2 - Process for the synthesis of pemetrexed disodium salt.
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
Radboud Repository. (2021). Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies. [Link]
International Journal of Research and Scientific Innovation. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]
National Center for Biotechnology Information. (2016). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. [Link]
The Annals of Pharmacotherapy. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. [Link]
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
National Center for Biotechnology Information. (2023). Deuterium in drug discovery: progress, opportunities and challenges. [Link]
University Hospital Southampton NHS Foundation Trust. (2014). Chemotherapy Protocol - PEMETREXED (Maintenance). [Link]
ResearchGate. (2016). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. [Link]
International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2012). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR RELATED SUBSTANCE OF PEMETREXED DISODIUM. [Link]
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
National Center for Biotechnology Information. (2016). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. [Link]
National Center for Biotechnology Information. (2023). Potential Process Control Issues with Pemetrexed. [Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
Semantic Scholar. (2018). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. [Link]
Shimadzu. (2019). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]
Regulations.gov. (2013). FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link]
National Center for Biotechnology Information. (2022). Pemetrexed long-term maintenance therapy for advanced severe lung cancer with long-term progression-free survival: a case report. [Link]
Reddit. (2025). Understanding Internal standards and how to choose them. [Link]
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A Comprehensive Guide to the Proper Disposal of Pemetrexed-d5 Disodium Salt
This guide provides essential, step-by-step procedures for the safe handling and disposal of Pemetrexed-d5 Disodium Salt, a deuterated analog of the antineoplastic agent Pemetrexed. As a cytotoxic and hazardous compound,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential, step-by-step procedures for the safe handling and disposal of Pemetrexed-d5 Disodium Salt, a deuterated analog of the antineoplastic agent Pemetrexed. As a cytotoxic and hazardous compound, strict adherence to these protocols is paramount to ensure the safety of laboratory personnel and prevent environmental contamination. This document is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
The causality behind these rigorous procedures stems from the inherent toxicity of Pemetrexed. As an antifolate drug, it disrupts DNA synthesis, leading to cell death. While this is its therapeutic mechanism, it also means the compound is mutagenic, teratogenic, and capable of causing significant organ damage upon exposure.[1][2][3] Therefore, every waste stream, from the pure compound to the smallest contaminated pipette tip, must be managed as hazardous waste.
Hazard Identification and Regulatory Overview
Understanding the specific risks associated with Pemetrexed-d5 Disodium Salt is the foundation of safe disposal. This compound is classified as a hazardous substance by multiple regulatory bodies, including the Occupational Safety and Health Administration (OSHA).[4]
| Skin Irritation | Causes skin irritation upon direct contact. |[1][3][4] |
The disposal of such hazardous drugs is governed by a multi-tiered regulatory framework. Key authorities include:
Environmental Protection Agency (EPA): Regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Many chemotherapy drugs are considered hazardous waste, and facilities must adhere to specific management standards.[6][7][8] A federal sewer ban for all hazardous waste pharmaceuticals is in effect.[9]
Occupational Safety and Health Administration (OSHA): Mandates safe workplace practices through standards like the Hazard Communication Standard (29 CFR 1910.1200) and Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[10][11]
National Institute for Occupational Safety and Health (NIOSH): Identifies and lists drugs that are hazardous to handle, providing guidance for safe management.[12]
The guiding principle is to always adhere to the most stringent regulations , whether they are local, state, or federal.[6]
The Core Principle: Meticulous Waste Segregation
The single most critical aspect of Pemetrexed-d5 Disodium Salt disposal is strict waste segregation . Any item that comes into contact with the compound—solid, liquid, or aerosol—is considered hazardous cytotoxic waste and must be disposed of separately from general laboratory or biohazardous waste.[8] Cross-contamination of waste streams can lead to regulatory violations and render a large volume of non-hazardous waste hazardous, significantly increasing disposal costs and risks.
Pemetrexed-d5 Disposal Workflow
The following diagram outlines the decision-making process for segregating and disposing of waste generated from work with Pemetrexed-d5 Disodium Salt.
Caption: Decision workflow for proper segregation of Pemetrexed-d5 waste.
Step-by-Step Disposal Protocols
All handling and disposal procedures should be performed within a designated area, preferably a chemical fume hood or Class II Biological Safety Cabinet (BSC), to minimize aerosol exposure.[13][14] Appropriate Personal Protective Equipment (PPE), including double gloves, a disposable gown, and eye protection, is mandatory.[2][15]
Protocol 4.1: Unused/Expired Compound (Bulk Waste)
This category includes the original vial of Pemetrexed-d5 Disodium Salt, expired solutions, or any material grossly contaminated with the compound.
Containment: Ensure the original container is tightly sealed. If transferring from a compromised container, place it inside a second, larger sealed container.
Labeling: Affix a hazardous waste label to the outer container. The label must clearly state "Hazardous Waste," "Cytotoxic," and list the chemical name: "Pemetrexed-d5 Disodium Salt."
Segregation: Place the labeled container into a designated "Bulk Chemotherapy Waste" or "Hazardous Pharmaceutical Waste" container. These are often black by convention.[6]
Storage: Store the waste container in a secure, designated satellite accumulation area until it is collected by a certified hazardous waste disposal vendor.
Protocol 4.2: Contaminated Sharps
This includes needles, syringes, glass Pasteur pipettes, and any other item capable of puncturing the skin.
Immediate Disposal: Immediately after use, place the sharp item directly into an approved, puncture-resistant sharps container designated for cytotoxic waste.[4] These containers are typically red and clearly labeled.
DO NOT: Do not recap, bend, or break needles.[4] Do not overfill the sharps container.
Final Disposal: Once the container is full (to the indicated fill line), securely lock the lid and place it in the designated area for hazardous waste pickup.
Protocol 4.3: Contaminated Labware and PPE (Trace Waste)
This is the most common waste stream and includes gloves, gowns, bench paper, plastic pipettes, tubes, and empty vials. While some regulations differentiate "RCRA empty" containers, the most conservative and safest approach is to treat all contaminated items as hazardous.[2]
Collection: Place all contaminated items into a designated cytotoxic waste bag. These bags are often yellow or purple and must be clearly marked with the cytotoxic symbol.
Containment: Once the procedure is complete, securely seal the bag.
Storage: Place the sealed bag into a larger, rigid secondary container labeled for cytotoxic waste to await pickup.
Protocol 4.4: Aqueous Waste
This includes any buffers or media containing Pemetrexed-d5 Disodium Salt.
NEVER: Under no circumstances should this waste be poured down the drain.[3][9]
Collection: Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant container.
Labeling: Clearly label the container as "Hazardous Waste" with the full chemical name and approximate concentration.
Storage: Keep the container sealed and store it in the satellite accumulation area with other hazardous waste.
Spill Management and Decontamination
Spills must be managed immediately by trained personnel wearing appropriate PPE.[16] A dedicated cytotoxic drug spill kit should always be available.
Protocol 5.1: Spill Cleanup
Secure the Area: Alert others and restrict access to the spill area.
Contain the Spill:
For Solids: Gently cover the powder with absorbent, damp pads to prevent aerosolization. Do not dry sweep.[4]
For Liquids: Cover the spill with absorbent pads from the spill kit.
Collect the Waste: Carefully collect all contaminated absorbent materials and any broken glass (using tongs) and place them into the "Bulk Chemotherapy Waste" container.
Decontaminate: Clean the spill area thoroughly. A common and effective procedure is a two-step process:
First, wash the area with a detergent solution.
Second, decontaminate the surface. A sodium hypochlorite solution (bleach) followed by a neutralizing agent (like sodium thiosulfate), or a commercially available surface decontamination kit, is recommended.[13]
Final Cleaning: Rinse the area with clean water.
Dispose of all cleanup materials , including PPE, as bulk cytotoxic waste.[4]
By implementing these structured, evidence-based protocols, your laboratory can ensure a safe working environment, maintain regulatory compliance, and uphold its responsibility to protect the broader community and environment from exposure to hazardous cytotoxic compounds.
References
Pemetrexed Disodium - Safety Data Sheet. Santa Cruz Biotechnology.
Pemetrexed for Injection - Safety Data Sheet. Eugia US. (2022-04-19).
Pemetrexed-d5 Disodium Salt. Santa Cruz Biotechnology.
Material Safety Data Sheet of Pemetrexed disodium. AbMole BioScience.
Safe handling of cytotoxics: guideline recommendations. Current Oncology.
Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP. Kingston Health Sciences Centre. (2019-05-01).
How to Dispose of Chemotherapy Waste Safely & Compliantly. Daniels Health. (2025-11-04).
Pemetrexed disodium heptahydrate - Safety Data Sheet. Sigma-Aldrich. (2024-09-08).
Pemetrexed (sodium salt hydrate) - Safety Data Sheet. Cayman Chemical. (2024-10-30).
Pemetrexed - Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. (2023-04-03).
Pemetrexed disodium salt 2.5 hydrate - Safety Data Sheet. Fisher Scientific. (2014-04-04).
Management of Hazardous Waste Pharmaceuticals. US Environmental Protection Agency (EPA).
Hazardous Drugs - Overview. Occupational Safety and Health Administration (OSHA).
Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). ACS Chemical Health & Safety.
Guide to Cytotoxic Waste Compliance. Daniels Health. (2019-07-04).
Guide for handling cytotoxic drugs and related waste. WorkSafe Queensland. (2017-02).
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Navigating the Safe Handling of Pemetrexed-d5 Disodium Salt: A Guide for Laboratory Professionals
Pemetrexed, a potent antifolate cytotoxic agent, is a cornerstone of various chemotherapeutic regimens. Its deuterated analogue, Pemetrexed-d5 Disodium Salt, while invaluable for research and development, carries the sam...
Author: BenchChem Technical Support Team. Date: February 2026
Pemetrexed, a potent antifolate cytotoxic agent, is a cornerstone of various chemotherapeutic regimens. Its deuterated analogue, Pemetrexed-d5 Disodium Salt, while invaluable for research and development, carries the same significant health risks as the parent compound. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of Pemetrexed-d5 Disodium Salt in a laboratory setting. Adherence to these protocols is paramount to mitigate occupational exposure and ensure a safe research environment.
The cytotoxic nature of Pemetrexed-d5 Disodium Salt necessitates a comprehensive safety strategy that integrates engineering controls, meticulous personal protective equipment (PPE) selection, and stringent operational and disposal plans. This document is designed to be a trusted resource for researchers, scientists, and drug development professionals, offering clarity and actionable guidance beyond standard safety data sheets.
Understanding the Hazard: Why Caution is Critical
Pemetrexed-d5 Disodium Salt is classified as a hazardous drug. Exposure can lead to serious health effects, including skin irritation, genetic defects, and damage to fertility or an unborn child.[1][2] The primary routes of occupational exposure are inhalation of aerosols, skin contact, and ingestion.[3] Therefore, all handling procedures must be designed to minimize the generation of dust or aerosols and prevent any direct contact with the compound.
The Hierarchy of Controls: A Multi-layered Approach to Safety
Effective management of hazardous compounds like Pemetrexed-d5 Disodium Salt relies on a multi-layered safety approach known as the hierarchy of controls. This principle prioritizes the most effective control measures to eliminate or minimize hazards.
Caption: Hierarchy of controls for managing exposure to hazardous drugs.
As elimination or substitution of Pemetrexed-d5 Disodium Salt is not feasible in a research context, the focus lies on robust engineering controls, stringent administrative procedures, and the correct use of personal protective equipment.
Personal Protective Equipment (PPE): Your Last Line of Defense
The appropriate selection and use of PPE are critical for minimizing exposure. All PPE used when handling Pemetrexed-d5 Disodium Salt should be disposable or, if reusable, decontaminated and cleaned after each use.
PPE Component
Specification
Rationale
Gloves
Two pairs of chemotherapy-tested nitrile gloves.
Double-gloving provides an extra layer of protection against permeation and contamination.[4][5]
Gown
Disposable, lint-free, solid-front gown with long sleeves and elastic or knit cuffs. Must be designated as a "chemo gown."
Protects the wearer's clothing and skin from contamination. The gown should be shown to resist permeability by hazardous drugs.[5][6]
Eye Protection
Safety goggles with side shields or a face shield.
Protects the eyes from splashes or aerosols of the hazardous drug.[7][8]
Respiratory Protection
A NIOSH-approved N95 respirator or higher.
Required when handling the powder outside of a containment device or during spill cleanup to prevent inhalation of aerosolized particles.[6]
Step-by-Step Handling Procedures
Receiving and Storage
Inspect upon Arrival: Visually inspect the shipping container for any signs of damage or leakage.
Don PPE: Before handling the package, don a single pair of chemotherapy gloves.
Transport Safely: Transport the sealed container in a rigid, shock-resistant, and leak-proof secondary container labeled with a cytotoxic hazard symbol.[9]
Designated Storage: Store Pemetrexed-d5 Disodium Salt in a clearly labeled, designated area away from general laboratory traffic. The storage area should be cool, well-ventilated, and protected from direct sunlight.[7][10] The compound should be stored locked up.[10]
Weighing and Reconstitution
This procedure must be performed within a Class II Biological Safety Cabinet (BSC) or a similar containment device.
Prepare the Work Area: Cover the work surface of the BSC with a plastic-backed absorbent pad.[11]
Assemble Supplies: Gather all necessary equipment, including the vial of Pemetrexed-d5 Disodium Salt, appropriate solvent, sterile syringes and needles, and a sharps container.
Don Full PPE: Wear two pairs of chemotherapy gloves, a chemo gown, and eye protection.
Weighing (if applicable): If weighing the powder is necessary, do so on the plastic-backed absorbent pad. Use a dedicated, calibrated balance within the BSC.
Reconstitution:
Carefully uncap the vial.
Slowly inject the required volume of solvent into the vial, directing the stream against the inner wall to minimize aerosolization.
Gently swirl the vial to dissolve the contents completely. Do not shake vigorously.
Withdrawal:
Use a sterile syringe to withdraw the required volume.
To prevent drips, carefully wipe the outside of the syringe with a sterile alcohol wipe.
Initial Disposal: Immediately dispose of the needle and syringe in a designated sharps container within the BSC.[12] All contaminated consumables (e.g., wipes, absorbent pads) should be placed in a sealed, labeled cytotoxic waste bag inside the BSC.[4]
Caption: Step-by-step workflow for handling Pemetrexed-d5 Disodium Salt.
Spill Management: A Plan for a Worst-Case Scenario
Even with the most stringent precautions, accidental spills can occur. A well-defined spill management plan is essential.
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.
Don PPE: If not already wearing it, don a full set of PPE, including a respirator.
Contain the Spill:
Powder: Gently cover the spill with absorbent pads to prevent aerosolization. Do not sweep dry powder.[13]
Liquid: Absorb the spill with absorbent pads.
Clean the Area:
Carefully collect all contaminated materials and place them in a labeled cytotoxic waste container.
Decontaminate the spill area by scrubbing with alcohol or another appropriate deactivating agent, followed by a thorough cleaning with a detergent solution.[7]
Dispose of Waste: All spill cleanup materials are considered cytotoxic waste and must be disposed of accordingly.
Disposal Plan: From Benchtop to Final Destruction
Proper segregation and disposal of cytotoxic waste are crucial to prevent environmental contamination and accidental exposure.
Sharps: All needles, syringes, and other sharp objects contaminated with Pemetrexed-d5 Disodium Salt must be placed in a puncture-resistant, leak-proof sharps container clearly labeled as "Chemotherapeutic Waste".[12][14]
Solid Waste: Non-sharp contaminated items, including gloves, gowns, vials, and plasticware, should be collected in a designated, leak-proof container lined with a yellow chemotherapy waste bag.[14][15] These containers should be clearly labeled.
Liquid Waste: Unused or residual solutions of Pemetrexed-d5 Disodium Salt should not be disposed of down the drain.[14] Collect liquid waste in a sealed, leak-proof container labeled as "Liquid Chemotherapeutic Waste."
Final Disposal: All Pemetrexed-d5 Disodium Salt waste must be disposed of as hazardous chemical waste through a licensed hazardous material disposal company.[8] Ensure compliance with all federal, state, and local regulations.
By implementing these comprehensive safety and handling protocols, research professionals can confidently work with Pemetrexed-d5 Disodium Salt, advancing scientific discovery while prioritizing personal and environmental safety.
References
Kingston Health Sciences Centre. (2019). Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01.
Santa Cruz Biotechnology. (n.d.). Pemetrexed Disodium - Safety Data Sheet.
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
AbMole BioScience. (n.d.). Material Safety Data Sheet of Pemetrexed disodium.
American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs.
Cayman Chemical. (2024). Pemetrexed (sodium salt hydrate) - Safety Data Sheet.
Scott, S., & Valancius, R. (2012). Safe handling of cytotoxics: guideline recommendations. Current Oncology, 19(2), e79–e86.
Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace.
Pediatric Oncology Group of Ontario. (n.d.). Disposal of Equipment/PPE.
Cleanchem Laboratories. (n.d.). Material Safety Data Sheets Pemetrexed.
Pediatric Oncology Group of Ontario. (n.d.). Personal Protective Equipment.
Fresenius Kabi USA. (2022). Safety Data Sheet - Pemetrexed for Injection.
Sigma-Aldrich. (2024). Safety Data Sheet - Pemetrexed disodium salt.
MedChemExpress. (n.d.). Pemetrexed disodium - Safety Data Sheet.
Fisher Scientific. (2023). Safety Data Sheet - Pemetrexed disodium salt 2.5 hydrate.
Santa Cruz Biotechnology. (n.d.). Pemetrexed-d5 Disodium Salt.
University of Pittsburgh. (2022). Chemotherapeutic/Antineoplastic Waste Disposal.